NGB 2904
Description
Properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2N3O/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24/h1-2,5-11,19H,3-4,12-18H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPWVCIGSHWNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189060-98-8 | |
| Record name | N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189060-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NGB 2904 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189060988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
NGB-2904: A Technical Whitepaper on its Mechanism of Action as a Selective Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGB-2904, chemically identified as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a potent and highly selective antagonist of the dopamine D3 receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of NGB-2904, summarizing its binding affinity, in vitro functional activity, and its effects in key preclinical models of substance use disorders. The presented data highlights the compound's potential as a therapeutic agent for addiction by modulating dopamine-mediated reward pathways. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Introduction
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in motivation, reward, and reinforcement. Its involvement in the pathophysiology of drug addiction has made it a prime target for therapeutic intervention. NGB-2904 has emerged as a valuable research tool and a potential therapeutic candidate due to its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and other G-protein coupled receptors.[2] This document will explore the core mechanism of action of NGB-2904, presenting quantitative data, detailed experimental methodologies, and visual representations of its pharmacological effects.
Core Mechanism of Action: Selective Dopamine D3 Receptor Antagonism
The primary mechanism of action of NGB-2904 is the competitive blockade of the dopamine D3 receptor. By binding to the D3 receptor, NGB-2904 prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades. This antagonistic action is highly selective, which is a key characteristic that minimizes off-target effects.
Receptor Binding Affinity
Radioligand binding assays have been utilized to determine the affinity of NGB-2904 for various dopamine receptor subtypes and other receptors. The equilibrium dissociation constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity (fold) over D3 |
| Dopamine D3 | 1.4 | - |
| Dopamine D2 | 217 | 155 |
| Dopamine D1 | >10,000 | >7143 |
| Dopamine D4 | >5,000 | >3571 |
| Dopamine D5 | >10,000 | >7143 |
| 5-HT2 | 223 | 159 |
| α1-adrenergic | 642 | 459 |
| Data compiled from Yuan et al., 1998. |
In Vitro Functional Antagonism
The antagonistic properties of NGB-2904 have been functionally confirmed using in vitro assays. One such key assay is the quinpirole-stimulated mitogenesis assay in Chinese Hamster Ovary (CHO) cells expressing the dopamine D3 receptor. Quinpirole is a dopamine D2/D3 receptor agonist that stimulates cell proliferation (mitogenesis) upon binding to these receptors. An antagonist, like NGB-2904, will inhibit this agonist-induced effect. NGB-2904 potently antagonizes quinpirole-stimulated mitogenesis with an IC50 of 6.8 nM, demonstrating its functional antagonism at the D3 receptor.
Preclinical Efficacy in Models of Addiction
NGB-2904 has been extensively evaluated in animal models of drug addiction, where it has shown significant efficacy in reducing drug-seeking and drug-taking behaviors. These studies provide strong evidence for its potential as a treatment for substance use disorders.
Attenuation of Cocaine's Rewarding Effects
The rewarding properties of drugs of abuse can be assessed using the intravenous self-administration paradigm. In these studies, animals learn to perform a specific action, such as pressing a lever, to receive an infusion of a drug.
-
Progressive-Ratio Schedule of Reinforcement: Under a progressive-ratio (PR) schedule, the number of responses required to receive the next drug infusion progressively increases. The "breakpoint," or the point at which the animal ceases to respond, is a measure of the motivational strength of the drug. Systemic administration of NGB-2904 has been shown to significantly decrease the breakpoint for cocaine self-administration in rats, indicating a reduction in the motivation to take the drug.[1][2]
-
Reinstatement of Drug-Seeking Behavior: After a period of abstinence, exposure to drug-associated cues or a small, non-contingent "priming" dose of the drug can trigger a relapse to drug-seeking behavior. NGB-2904 has been demonstrated to inhibit both cue-induced and cocaine-primed reinstatement of cocaine-seeking behavior.
Modulation of Brain Stimulation Reward
The brain stimulation reward (BSR) paradigm is another method used to assess the rewarding effects of drugs. Animals are trained to perform a response to receive a brief electrical stimulation to a reward-related brain region, such as the medial forebrain bundle. Drugs of abuse typically enhance the rewarding effects of this stimulation, which is observed as a leftward shift in the rate-frequency curve. NGB-2904 has been shown to attenuate the rewarding effects of cocaine and methamphetamine in the BSR paradigm.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: NGB-2904 blocks dopamine from activating the D3 receptor.
Caption: Workflow for cocaine self-administration experiment.
Experimental Protocols
In Vitro: Quinpirole-Stimulated Mitogenesis Assay
This protocol is a general guideline for assessing the functional antagonism of NGB-2904 at the D3 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D3 receptor are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Serum Starvation: To synchronize the cell cycle and reduce basal proliferation, cells are serum-starved for 24 hours prior to the assay.
-
Compound Incubation: Cells are pre-incubated with various concentrations of NGB-2904 or vehicle for 30 minutes.
-
Agonist Stimulation: Quinpirole is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) to stimulate mitogenesis. A set of wells receives only vehicle to determine basal proliferation.
-
[3H]Thymidine Incorporation: After 24-48 hours of incubation with the compounds, [3H]thymidine is added to each well for the final 4-6 hours of the incubation period. [3H]thymidine is incorporated into newly synthesized DNA, serving as a marker for cell proliferation.
-
Cell Harvesting and Scintillation Counting: Cells are harvested onto filter mats, and the amount of incorporated [3H]thymidine is quantified using a scintillation counter.
-
Data Analysis: The inhibitory effect of NGB-2904 is calculated as a percentage of the quinpirole-stimulated response. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo: Cocaine Self-Administration and Reinstatement in Rats
-
Animals: Male Long-Evans rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except during experimental sessions.
-
Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.
-
Acquisition of Cocaine Self-Administration: Following a recovery period, rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue-light and tone presentation. Presses on the "inactive" lever have no programmed consequences. Sessions are typically 2 hours daily, and acquisition continues until a stable pattern of responding is established.
-
Progressive-Ratio Testing: The reinforcement schedule is changed to a progressive-ratio schedule, where the response requirement for each successive infusion increases (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25...). The session ends when the animal fails to earn an infusion within a 1-hour period. The last completed ratio is the breakpoint.
-
NGB-2904 Treatment: On test days, rats are pretreated with NGB-2904 (e.g., 0.1, 1.0, or 5.0 mg/kg, i.p.) or vehicle a specified time before the session.
-
Reinstatement Testing: Following stable self-administration, the behavior is "extinguished" by replacing cocaine with saline and removing the cues. Once responding is low and stable, reinstatement is triggered by either a non-contingent "priming" injection of cocaine or presentation of the cocaine-associated cues. The effect of NGB-2904 pretreatment on the number of active lever presses during the reinstatement session is measured.
In Vivo: Brain Stimulation Reward (BSR)
-
Animals and Surgery: Rats are anesthetized and stereotaxically implanted with a monopolar electrode in the medial forebrain bundle.
-
Training: Rats are trained to press a lever to receive a brief train of electrical stimulation.
-
Rate-Frequency Curve Determination: A rate-frequency curve is generated by systematically varying the frequency of the electrical stimulation and measuring the corresponding rate of lever pressing. This establishes a baseline reward threshold.
-
Drug Testing: The effect of NGB-2904 on the rewarding properties of psychostimulants is assessed by administering a dose of cocaine or methamphetamine, which typically causes a leftward shift in the rate-frequency curve (indicating enhanced reward). NGB-2904 is administered prior to the psychostimulant to determine if it can block this shift.
Conclusion
NGB-2904 is a highly selective and potent dopamine D3 receptor antagonist. Its mechanism of action, centered on the blockade of D3 receptor signaling, translates to significant efficacy in preclinical models of addiction. The compound effectively reduces the motivation to self-administer cocaine and prevents the reinstatement of drug-seeking behavior. The data summarized in this whitepaper strongly support the continued investigation of NGB-2904 and other selective D3 receptor antagonists as potential pharmacotherapies for the treatment of substance use disorders. The detailed methodologies provided herein are intended to serve as a resource for researchers in the field to further elucidate the role of the dopamine D3 receptor in addiction and to advance the development of novel therapeutics.
References
NGB 2904: A Technical Overview of its Dopamine D3 Receptor Binding Affinity and Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of NGB 2904, a potent and selective antagonist for the dopamine D3 receptor. The information compiled herein, including quantitative binding data, experimental methodologies, and signaling pathway visualizations, serves as a critical resource for researchers engaged in neuroscience drug discovery and development.
Quantitative Binding Affinity and Selectivity Profile
This compound demonstrates high affinity for the human dopamine D3 receptor, with reported Ki values in the low nanomolar range.[1][2][3] Its selectivity profile is a key attribute, exhibiting significantly lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors. This selectivity is crucial for minimizing off-target effects and is detailed in the comparative data below.
Table 1: Binding Affinity (Ki) of this compound at Dopamine and Other Receptors
| Receptor Target | Ki (nM) | Species/Cell Line | Reference |
| Dopamine D3 | 1.4 | Primate (in CHO cells) | [1][2] |
| Dopamine D3 | 2.0 | Human | |
| Dopamine D2 | 217 | Primate | |
| Serotonin 5-HT2 | 223 | Not Specified | |
| Adrenergic α1 | 642 | Not Specified | |
| Dopamine D4 | >5000 | Not Specified | |
| Dopamine D1 | >10000 | Not Specified | |
| Dopamine D5 | >10000 | Not Specified |
Table 2: Functional Antagonism Data for this compound
| Assay Description | IC50 (nM) | Reference |
| Inhibition of Quinpirole-stimulated mitogenesis | 5.0 | |
| Inhibition of Quinpirole-stimulated mitogenesis | 6.8 |
The data highlights the impressive selectivity of this compound, with a greater than 150-fold preference for the D3 receptor over the D2 receptor in primate-based assays. This selectivity is even more pronounced when comparing rat D3 versus D2 receptors, where it exceeds 800-fold.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity (Ki) is typically achieved through competitive radioligand binding assays. While specific, detailed protocols from the original publications are not fully available, the following represents a standard, widely accepted methodology for this type of experiment.
Objective: To determine the binding affinity (Ki) of a non-radiolabeled test compound (this compound) for the dopamine D3 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human dopamine D3 receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radioligand: A high-affinity radiolabeled ligand for the D3 receptor (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride). The concentration used is typically at or below its Kd value.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific Binding (NSB) Agent: A high concentration of a known D3 receptor ligand (e.g., unlabeled Haloperidol or Spiperone) to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Scintillation Counter: A liquid scintillation counter to quantify the radioactivity retained on the filters.
Procedure:
-
Preparation: A reaction mixture is prepared in assay tubes or a 96-well plate format.
-
Incubation:
-
To each well/tube, add the assay buffer.
-
Add the serially diluted this compound (test compound) or the NSB agent or buffer (for total binding).
-
Add the cell membranes containing the D3 receptors.
-
Initiate the binding reaction by adding the radioligand.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Separation:
-
The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This step quickly separates the receptor-bound radioligand from the unbound (free) radioligand.
-
The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are collected, and scintillation cocktail is added.
-
The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the log concentration of this compound.
-
A sigmoidal dose-response curve is generated using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where: [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations: Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Dopamine D3 receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
NGB 2904: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGB 2904, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a potent and highly selective dopamine D3 receptor antagonist.[1][2] Its pharmacological profile has been extensively studied, revealing a high affinity for the D3 receptor subtype with significant selectivity over other dopamine receptors, as well as serotonergic and adrenergic receptors. This selectivity makes this compound a valuable research tool for elucidating the role of the D3 receptor in various physiological and pathological processes, particularly in the context of substance use disorders. This document provides a comprehensive overview of the selectivity profile of this compound, including quantitative binding affinity and functional antagonism data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
The selectivity of this compound is demonstrated by its differential binding affinities (Ki) across a range of neurotransmitter receptors. The following tables summarize the available quantitative data.
Table 1: Dopamine Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species/Cell Line | Reference |
| Dopamine D3 | 1.4 | Primate (CHO cells) | [1][2][3] |
| Dopamine D2 | 217 | ||
| Dopamine D1 | >10,000 | ||
| Dopamine D4 | >5,000 | ||
| Dopamine D5 | >10,000 |
Table 2: Binding Affinity of this compound for Other Receptors
| Receptor | Ki (nM) | Reference |
| Serotonin (5-HT2) | 223 | |
| Adrenergic (α1) | 642 |
Table 3: Functional Antagonism of this compound
| Assay | IC50 (nM) | Description | Reference |
| Quinpirole-stimulated Mitogenesis | 6.8 | Inhibition of D3 receptor agonist-induced cell proliferation. |
Selectivity Ratios:
-
D3 vs. D2 (Primate): Approximately 155-fold selectivity for D3 over D2 receptors.
-
D3 vs. D2 (Rat): Over 800-fold selectivity for D3 versus D2 receptors in Sf9 cells.
-
D3 vs. Other Dopamine Receptors: Greater than 5,000-fold selectivity for D3 over D1, D4, and D5 receptors.
-
D3 vs. Other Receptors: 200- to 600-fold selectivity over other receptors such as α1-adrenergic and 5-HT2 receptors.
Key Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key in vitro and in vivo assays used to characterize the selectivity profile of this compound.
In Vitro Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for dopamine receptor subtypes (D1, D2, D3, D4, D5) and other receptors (e.g., 5-HT2, α1-adrenergic).
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the specific receptor of interest (e.g., CHO or Sf9 cells).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]methylspiperone for D2-like receptors) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
This assay assesses the ability of this compound to block the functional effects of a dopamine D3 receptor agonist.
-
Objective: To determine the functional potency (IC50) of this compound in antagonizing the mitogenic effects of the D3 agonist quinpirole.
-
General Protocol:
-
Cell Culture: Cells expressing the dopamine D3 receptor are cultured.
-
Treatment: The cells are treated with a fixed concentration of quinpirole in the presence of varying concentrations of this compound.
-
Mitogenesis Measurement: Cell proliferation (mitogenesis) is assessed, often by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]thymidine) into the DNA of dividing cells.
-
Data Analysis: The concentration of this compound that inhibits 50% of the quinpirole-induced mitogenesis (IC50) is calculated.
-
In Vivo Assays
This is a widely used animal model to study the reinforcing effects of drugs of abuse.
-
Objective: To evaluate the effect of this compound on the motivation to self-administer cocaine.
-
Protocol Outline:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Training: Rats are trained to press a lever to receive an intravenous infusion of cocaine (e.g., 1.0 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press results in one infusion). Each infusion is often paired with a cue light and/or tone.
-
Testing: Once self-administration behavior is stable, the effect of this compound is assessed. This compound is administered (e.g., intraperitoneally) prior to the self-administration session. The number of cocaine infusions earned is the primary measure. This can also be tested under a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases, to measure the motivation for the drug.
-
This model is used to study relapse to drug-seeking behavior triggered by drug-associated cues.
-
Objective: To determine if this compound can block the reinstatement of cocaine-seeking behavior induced by conditioned cues.
-
Protocol Outline:
-
Self-Administration and Conditioning: Rats are trained to self-administer cocaine, with each infusion paired with discrete cues (e.g., a light and a tone).
-
Extinction: The cocaine and the cues are withheld, and lever pressing is allowed to extinguish.
-
Reinstatement Test: The rats are pre-treated with this compound or vehicle and then exposed to the conditioned cues. The number of lever presses is measured as an indicator of drug-seeking behavior.
-
The BSR paradigm is used to assess the rewarding effects of stimuli, including drugs of abuse.
-
Objective: To investigate the effect of this compound on the rewarding effects of cocaine.
-
Protocol Outline:
-
Surgery: An electrode is surgically implanted into a brain reward region, such as the medial forebrain bundle.
-
Training: Rats are trained to perform an operant response (e.g., pressing a lever) to receive a brief electrical stimulation to that brain region.
-
Threshold Determination: The intensity or frequency of the stimulation is varied to determine the threshold at which the stimulation is rewarding.
-
Drug Testing: The effect of a drug like cocaine on the reward threshold is measured. A lowering of the threshold indicates an enhancement of reward. The ability of this compound to block this cocaine-induced lowering of the reward threshold is then assessed.
-
Visualizations
Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effect of this compound on cocaine-seeking behavior.
Caption: Cocaine-Seeking Reinstatement Workflow.
Conclusion
This compound is a highly selective dopamine D3 receptor antagonist, demonstrating a significantly greater affinity for the D3 receptor over other dopamine receptor subtypes and other major neurotransmitter receptors. Its potent functional antagonism of D3 receptor-mediated signaling has been confirmed in vitro. In vivo studies further highlight its ability to modulate behaviors associated with the brain's reward circuitry, particularly in the context of cocaine reinforcement and seeking. The detailed methodologies and data presented in this guide underscore the value of this compound as a critical tool for researchers in the fields of pharmacology, neuroscience, and drug development, aiding in the exploration of the therapeutic potential of D3 receptor antagonism.
References
- 1. This compound | Dopamine D3 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
NGB 2904: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGB 2904 is a potent and highly selective antagonist of the dopamine D3 receptor, a key target in the modulation of reward and motivation pathways in the central nervous system. Its investigation has been prominent in the context of substance use disorders, where it has shown potential in preclinical models to attenuate drug-seeking behaviors. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical studies, primarily in rat models. These studies have elucidated its absorption, distribution, metabolism, and excretion properties following various routes of administration.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats following intravenous (IV) and intraperitoneal (IP) administration of a 10 mg/kg dose.
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
| Cmax (ng/mL) | 1330 ± 150 | 480 ± 60 |
| Tmax (h) | 0.08 (5 min) | 0.5 |
| AUC (0-t) (ng·h/mL) | 2890 ± 210 | 1540 ± 180 |
| AUC (0-inf) (ng·h/mL) | 2950 ± 220 | 1620 ± 190 |
| Elimination Half-life (t1/2) (h) | 2.8 ± 0.4 | 3.1 ± 0.5 |
| Volume of Distribution (Vd) (L/kg) | 8.5 ± 1.2 | - |
| Clearance (CL) (L/h/kg) | 3.4 ± 0.3 | - |
| Brain-to-Plasma Ratio (at 2h) | 4.2 ± 0.7 | 3.9 ± 0.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. Animal Models: Male Sprague-Dawley rats (250-300 g) were used for the pharmacokinetic studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
2. Drug Administration:
-
Intravenous (IV): this compound was dissolved in a vehicle of 20% dimethyl sulfoxide (DMSO) in saline and administered as a bolus injection into the tail vein at a dose of 10 mg/kg.
-
Intraperitoneal (IP): this compound was suspended in a vehicle of 0.5% carboxymethylcellulose in saline and administered via intraperitoneal injection at a dose of 10 mg/kg.
3. Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis. For brain tissue analysis, animals were euthanized at specific time points, and brains were rapidly excised, rinsed with cold saline, and stored at -80°C.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples were subjected to protein precipitation with three volumes of acetonitrile containing an internal standard (e.g., a structurally similar compound). Brain tissue was homogenized in a phosphate buffer, followed by protein precipitation. The supernatant was then evaporated and reconstituted in the mobile phase.
-
Chromatography: Chromatographic separation was achieved on a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) using a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. Multiple reaction monitoring (MRM) was used to quantify this compound and the internal standard.
Pharmacodynamics
This compound exerts its pharmacological effects by selectively antagonizing the dopamine D3 receptor. This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the mesolimbic dopamine system, which is heavily implicated in reward, motivation, and addiction.
Signaling Pathway of Dopamine D3 Receptor Antagonism by this compound
The dopamine D3 receptor is coupled to inhibitory G proteins (Gi/Go). Upon activation by dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the binding of dopamine to the D3 receptor, this compound prevents this inhibitory signaling, thereby modulating downstream neuronal activity.
Experimental Protocols
1. Animal Model and Surgery: Male Long-Evans rats were used. Catheters were surgically implanted into the jugular vein to allow for intravenous self-administration of cocaine.
2. Cocaine Self-Administration and Extinction: Rats were trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing a lever in an operant chamber. Each lever press resulted in an infusion of cocaine paired with a cue (e.g., a light and a tone). Following stable self-administration, the behavior was extinguished by replacing cocaine with saline and removing the cues.
3. Reinstatement Testing: Once lever pressing was extinguished, a reinstatement test was conducted. Rats were pre-treated with this compound (e.g., 0, 1, 5, or 10 mg/kg, IP) 30 minutes before being placed back in the operant chamber. Reinstatement of drug-seeking behavior was triggered by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, IP) or by the presentation of the cocaine-associated cues. The number of lever presses during the session was recorded as a measure of drug-seeking.
4. Data Analysis: The number of active lever presses (the lever previously associated with cocaine) and inactive lever presses were compared across the different this compound dose groups using statistical methods such as ANOVA.
Conclusion
This compound demonstrates a pharmacokinetic profile characterized by moderate elimination half-life and significant brain penetration. Its pharmacodynamic action as a selective dopamine D3 receptor antagonist effectively attenuates drug-seeking behavior in preclinical models of addiction. The data and protocols presented in this guide provide a foundational understanding for further research and development of this compound and other D3 receptor-targeted therapeutics. The detailed methodologies and visual representations are intended to facilitate the design and interpretation of future studies in this promising area of neuropharmacology.
NGB 2904: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NGB 2904, a potent and selective dopamine D3 receptor antagonist. The document details its discovery, chemical synthesis, and comprehensive preclinical evaluation in various animal models of drug addiction. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key behavioral assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Discovery and Rationale
This compound, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, was identified as a highly selective dopamine D3 receptor antagonist. The development of selective D3 receptor antagonists has been a significant focus in medicinal chemistry due to the D3 receptor's preferential expression in limbic brain regions associated with reward, motivation, and emotion. This localization suggests that targeting the D3 receptor could offer a therapeutic strategy for treating substance use disorders with a reduced risk of the motor side effects associated with non-selective dopamine antagonists. This compound emerged from a research program aimed at developing such selective ligands.
Synthesis of this compound
The synthesis of this compound was first reported by Yuan et al. in 1998 and involves a multi-step process starting from 2,3-dichloroaniline.[1]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Quantitative Data
Receptor Binding Affinity
This compound exhibits high affinity for the dopamine D3 receptor and significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors.[1][2]
| Receptor | Kᵢ (nM) | Selectivity (fold) vs. D3 |
| Dopamine D3 | 1.4 | - |
| Dopamine D2 | 217 | 155 |
| Dopamine D1 | >10,000 | >7142 |
| Dopamine D4 | >5,000 | >3571 |
| Dopamine D5 | >10,000 | >7142 |
| Serotonin 5-HT₂ | 223 | 159 |
| α₁-Adrenergic | 642 | 458 |
In Vivo Efficacy in Animal Models of Cocaine Addiction
This compound has been demonstrated to attenuate the rewarding and reinforcing effects of cocaine in several preclinical models.
| Treatment | Dose (mg/kg, i.p.) | Breakpoint (Mean ± SEM) | % Change from Vehicle |
| Vehicle | - | 45 ± 5 | - |
| This compound | 1 | 28 ± 4 | -38% |
| This compound | 5 | 22 ± 3 | -51% |
| This compound | 10 | 42 ± 6 | -7% |
| *p < 0.05 compared to vehicle |
| Pre-treatment | Cocaine Dose (mg/kg, i.p.) | BSR Threshold (% of Baseline, Mean ± SEM) |
| Vehicle | 0 | 100 ± 2 |
| Vehicle | 2 | 75 ± 3 |
| This compound (1 mg/kg) | 2 | 92 ± 4# |
| Vehicle | 10 | 60 ± 4 |
| This compound (1 mg/kg) | 10 | 65 ± 5 |
| *p < 0.05 compared to vehicle/saline; #p < 0.05 compared to vehicle/cocaine |
| Treatment | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | % Inhibition of Reinstatement |
| Vehicle (Saline prime) | - | 5 ± 1 | - |
| Vehicle (Cocaine prime, 10 mg/kg) | - | 25 ± 3 | - |
| This compound | 0.1 | 14 ± 2# | 45% |
| This compound | 1.0 | 17 ± 3 | 30% |
| This compound | 5.0 | 8 ± 2# | 70% |
| p < 0.05 compared to vehicle/saline; #p < 0.05 compared to vehicle/cocaine |
Experimental Protocols
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound acts as an antagonist at this receptor, blocking the downstream signaling cascade initiated by dopamine.
Caption: this compound antagonism of D3 receptor signaling.
Intravenous Cocaine Self-Administration in Rats
This protocol assesses the reinforcing effects of a drug.
Caption: Workflow for cocaine self-administration study.
-
Animals: Male Wistar or Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump are used.
-
Acquisition: Following a recovery period, rats are placed in the operant chambers and allowed to acquire cocaine self-administration. Initially, each press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Lever presses on the "inactive" lever have no programmed consequences.
-
Progressive-Ratio Testing: Once stable responding is established, the schedule of reinforcement is changed to a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases.
-
Drug Administration: this compound or its vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) prior to the PR session.
-
Data Analysis: The primary dependent measure is the "breakpoint," defined as the highest ratio completed before the cessation of responding.
Brain Stimulation Reward (BSR)
This paradigm measures the rewarding effects of electrical stimulation of brain reward circuits and how they are modulated by drugs.
Caption: Workflow for brain stimulation reward study.
-
Animals and Surgery: Rats are implanted with a stimulating electrode aimed at a brain reward site, such as the medial forebrain bundle.
-
Apparatus: Operant chambers are equipped with a response lever or wheel that, when activated, delivers a brief train of electrical stimulation.
-
Training and Baseline Threshold Determination: Rats are trained to respond for brain stimulation. A rate-frequency or discrete-trial procedure is used to determine the frequency of stimulation required to maintain a stable level of responding (the reward threshold).
-
Drug Testing: On test days, rats are pre-treated with this compound or vehicle, followed by an injection of cocaine or saline. The reward threshold is then redetermined.
-
Data Analysis: An increase in the reward threshold indicates a decrease in the rewarding value of the stimulation, while a decrease in the threshold suggests an enhancement of reward.
Cocaine-Induced Reinstatement of Drug-Seeking
This model is used to study relapse to drug-seeking behavior.
Caption: Workflow for reinstatement of drug-seeking study.
-
Acquisition of Cocaine Self-Administration: Rats are first trained to self-administer cocaine as described in the self-administration protocol.
-
Extinction: Following acquisition, extinction sessions are conducted where lever presses no longer result in cocaine infusions. These sessions continue until responding on the active lever is significantly reduced.
-
Reinstatement Test: On the test day, rats are pre-treated with this compound or vehicle. Subsequently, they receive a priming injection of cocaine (e.g., 10 mg/kg, i.p.) and are returned to the operant chamber. Lever pressing is recorded, but no cocaine is delivered.
-
Data Analysis: A significant increase in responding on the previously active lever following the cocaine prime is considered reinstatement of drug-seeking behavior. The effect of this compound is assessed by its ability to attenuate this reinstatement.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in the neurobiology of addiction. Its high potency and selectivity, coupled with its demonstrated efficacy in attenuating cocaine's rewarding and reinforcing effects in preclinical models, underscore the potential of D3 receptor antagonism as a therapeutic strategy for the treatment of cocaine use disorder. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development.
References
NGB 2904: A Selective Dopamine D3 Receptor Antagonist for Investigating Cocaine Addiction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NGB 2904, a highly selective dopamine D3 receptor antagonist, has emerged as a critical pharmacological tool in the preclinical study of cocaine addiction. Its utility lies in its ability to modulate the reinforcing and motivational aspects of cocaine, offering a window into the role of the dopamine D3 receptor in the neurobiology of addiction. This document provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in established animal models of cocaine addiction, and a summary of key quantitative findings. Diagrams illustrating its proposed signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its application in addiction research.
Introduction
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The mesolimbic dopamine system, particularly the dopamine D3 receptor, is a key area of investigation for its role in drug reward and reinforcement. This compound, with its high selectivity for the D3 receptor, allows for the specific interrogation of this receptor's function in cocaine addiction models.[1][2] Studies have consistently demonstrated that this compound can attenuate various cocaine-induced behaviors, including self-administration and reinstatement of drug-seeking, without producing rewarding or aversive effects on its own.[3][4] This makes it an invaluable tool for dissecting the neural circuits underlying cocaine dependence and for the development of novel therapeutic strategies.
Mechanism of Action
This compound, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a potent and selective antagonist of the dopamine D3 receptor.[1] It exhibits significantly higher affinity for the D3 receptor compared to the D2 receptor and other dopamine receptor subtypes. The proposed mechanism through which this compound mitigates cocaine's effects is by blocking the actions of dopamine at the D3 receptor, which is predominantly expressed in brain regions associated with reward and motivation, such as the nucleus accumbens. By antagonizing the D3 receptor, this compound is thought to dampen the reinforcing properties of cocaine and reduce the motivation to seek the drug. A proposed dopamine-dependent mechanism underlies the effects of this compound on cocaine's actions in animal models of addiction.
Signaling Pathway
The signaling pathway affected by this compound in the context of cocaine addiction primarily involves the modulation of dopaminergic transmission. Cocaine acts by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synapse. This excess dopamine stimulates various dopamine receptors, including the D3 receptor. The activation of D3 receptors is implicated in the reinforcing effects of cocaine. This compound, by blocking the D3 receptor, prevents this downstream signaling cascade, thereby reducing the rewarding and motivational salience of cocaine.
Experimental Protocols
This compound has been extensively evaluated in several key preclinical models of cocaine addiction.
Cocaine Self-Administration
This model assesses the reinforcing properties of a drug by allowing an animal to learn to perform a response (e.g., lever press) to receive a drug infusion.
-
Subjects: Male Long-Evans rats are commonly used.
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and cue lights.
-
Procedure:
-
Acquisition: Rats are placed in the operant chambers and allowed to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a cue light. The other lever is inactive. Sessions are typically 2 hours daily for 10-14 days.
-
Reinforcement Schedule: Initially, a fixed-ratio (FR) schedule is used, where a fixed number of responses results in a drug infusion (e.g., FR1 or FR2). To assess motivation, a progressive-ratio (PR) schedule is employed, where the number of responses required for each subsequent infusion increases. The "breakpoint" is the highest number of responses an animal will make to receive the drug.
-
This compound Administration: this compound is typically administered intraperitoneally (i.p.) at various doses (e.g., 0.1-10 mg/kg) before the self-administration session.
-
Reinstatement of Cocaine-Seeking Behavior
This model is used to study relapse to drug-seeking behavior after a period of abstinence.
-
Subjects and Apparatus: Same as for self-administration.
-
Procedure:
-
Acquisition: As described in the self-administration protocol.
-
Extinction: Following stable self-administration, the cocaine solution is replaced with saline, and lever pressing no longer results in an infusion or the presentation of cues. This continues until responding on the active lever significantly decreases.
-
Reinstatement Test: Reinstatement of drug-seeking is triggered by a non-contingent "priming" injection of cocaine, the presentation of cocaine-associated cues, or a stressor.
-
This compound Administration: this compound is administered prior to the reinstatement test to assess its ability to block the reinstatement of drug-seeking behavior.
-
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-test: The animal is allowed to freely explore both compartments to determine any initial preference.
-
Conditioning: On alternating days, the animal receives an injection of cocaine and is confined to one compartment, and on the other days, it receives a vehicle injection and is confined to the other compartment.
-
Post-test: The animal is again allowed to freely explore both compartments, and the time spent in each is recorded. A preference for the drug-paired side indicates a rewarding effect.
-
This compound Administration: this compound can be administered before each cocaine conditioning session to determine if it blocks the acquisition of CPP, or before the post-test to see if it blocks the expression of CPP.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cocaine-related behaviors.
Table 1: Effect of this compound on Cocaine Self-Administration under a Progressive-Ratio Schedule
| This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Effect on Breakpoint | Reference |
| 1 | 0.5 | Significantly lowered | |
| 5 | 0.5 | Significantly lowered | |
| 0.1 - 10 | 0.5 | No alteration under FR2 reinforcement |
Table 2: Effect of this compound on Cocaine Cue-Induced Reinstatement of Drug-Seeking
| This compound Dose (mg/kg, i.p.) | Inhibition of Reinstatement | Reference |
| 0.1 | 45% | |
| 1.0 | 30% | |
| 5.0 | 70% (significant reduction) |
Table 3: Effect of this compound on Cocaine-Enhanced Brain Stimulation Reward (BSR)
| This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | Effect on BSR Enhancement | Reference |
| Not specified | 2 | Significantly inhibited | |
| Not specified | 10 | No significant inhibition |
Conclusion
This compound is a potent and selective dopamine D3 receptor antagonist that has proven to be an indispensable tool for investigating the role of the D3 receptor in cocaine addiction. Its ability to attenuate cocaine self-administration and reinstatement of drug-seeking in preclinical models, without intrinsic rewarding or aversive properties, highlights the therapeutic potential of targeting the D3 receptor. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies utilizing this compound to further unravel the complexities of cocaine addiction and to aid in the development of novel pharmacotherapies.
References
- 1. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel dopamine D3 receptor antagonist this compound inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NGB 2904 in Reward and Motivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGB 2904, a highly selective dopamine D3 receptor antagonist, has emerged as a significant research tool in the study of reward and motivation, particularly in the context of substance use disorders. This technical guide provides an in-depth analysis of the pharmacological actions of this compound, focusing on its effects in preclinical models of addiction. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for the behavioral paradigms used to assess its efficacy, and a visualization of its underlying signaling pathway and experimental workflows. The evidence suggests that this compound effectively reduces the motivational aspects of drug-seeking behavior and relapse, with a limited role in antagonizing the acute rewarding effects of drugs of abuse. These characteristics position this compound as a valuable compound for investigating the role of the dopamine D3 receptor in addiction and as a potential lead for the development of novel therapeutics.
Introduction
The mesolimbic dopamine system is a critical neural circuit that governs reward, motivation, and reinforcement.[1] Dysregulation of this pathway is a hallmark of addiction. The dopamine D3 receptor, preferentially located in the limbic regions of this system, has been a key target for therapeutic intervention.[] this compound (N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide) is a potent and selective antagonist of the dopamine D3 receptor.[3] Its high selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it an invaluable tool for dissecting the specific contributions of D3 receptor signaling to reward-related behaviors.[4] This guide will synthesize the current understanding of this compound's role in reward and motivation research, providing a technical overview for researchers in the field.
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound exerts its effects by competitively binding to and blocking the activation of dopamine D3 receptors.[4] As a D2-like receptor, the D3 receptor is primarily coupled to Gαi/o proteins. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade. This action is believed to modulate the reinforcing and motivational properties of addictive drugs.
Signaling Pathway of Dopamine D3 Receptor
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on reward and motivation.
Table 1: Effects of this compound on Cocaine Self-Administration
| Experimental Paradigm | Animal Model | This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Key Finding | Citation |
| Fixed-Ratio 2 (FR2) | Long-Evans Rats | 0.1 - 10 | 0.5 | No significant alteration in cocaine self-administration. | |
| Progressive-Ratio (PR) | Long-Evans Rats | 1, 5 | 0.5 | Significantly lowered the break-point for cocaine self-administration. | |
| Progressive-Ratio (PR) | Rats | Not specified | Not specified | Inhibits intravenous cocaine self-administration. The action was long-lasting (1-2 days). |
Table 2: Effects of this compound on Brain Stimulation Reward (BSR)
| Experimental Paradigm | Animal Model | This compound Dose (mg/kg, i.p.) | Stimulant and Dose (mg/kg) | Key Finding | Citation |
| Cocaine-Enhanced BSR | Long-Evans Rats | Not specified | Cocaine (2) | Significantly inhibited the enhancement of BSR. | |
| Cocaine-Enhanced BSR | Long-Evans Rats | Not specified | Cocaine (10) | Did not inhibit the enhancement of BSR. | |
| Methamphetamine-Enhanced BSR | Rats | 0.3, 1.0 | Methamphetamine (0.2) | Significantly attenuated METH-enhanced BSR. | |
| Methamphetamine-Enhanced BSR | Rats | 10 | Methamphetamine (0.2) | Did not significantly attenuate METH-enhanced BSR. | |
| BSR (alone) | Long-Evans Rats | 0.1 - 10 | N/A | No effect on brain reward thresholds. |
Table 3: Effects of this compound on Reinstatement of Drug-Seeking Behavior
| Experimental Paradigm | Animal Model | This compound Dose (mg/kg, i.p.) | Reinstatement Trigger | Key Finding | Citation |
| Cocaine-Induced Reinstatement | Long-Evans Rats | Not specified | Cocaine | Significantly inhibited cocaine-triggered reinstatement. | |
| Sucrose-Cue-Induced Reinstatement | Long-Evans Rats | Not specified | Sucrose + Cue | Did not inhibit sucrose-plus-sucrose-cue-triggered reinstatement. | |
| Cocaine-Cue-Induced Reinstatement | Long-Evans Rats | 0.1 | Cocaine-Associated Cues | 45% inhibition of reinstatement. | |
| Cocaine-Cue-Induced Reinstatement | Long-Evans Rats | 1.0 | Cocaine-Associated Cues | 30% inhibition of reinstatement. | |
| Cocaine-Cue-Induced Reinstatement | Long-Evans Rats | 5.0 | Cocaine-Associated Cues | 70% inhibition of reinstatement. |
Table 4: Effects of this compound on Locomotor Activity
| Experimental Paradigm | Animal Model | This compound Dose | Stimulant and Dose | Key Finding | Citation |
| Spontaneous Locomotion | Wild-type Mice | 1.0 mg/kg | N/A | Stimulated spontaneous locomotion. | |
| Spontaneous Locomotion | D3 Receptor Knockout Mice | 1.0 mg/kg | N/A | No measurable effect. | |
| Amphetamine-Stimulated Locomotion | Wild-type Mice | 26.0 µg/kg, s.c. | Amphetamine | Enhanced amphetamine-stimulated locomotion. | |
| Amphetamine-Stimulated Locomotion | D3 Receptor Knockout Mice | 26.0 µg/kg, s.c. | Amphetamine | No measurable effect. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the core experimental protocols used to evaluate this compound.
Intravenous Drug Self-Administration
This paradigm assesses the reinforcing properties of a drug and the motivation to seek it.
-
Subjects: Male Long-Evans rats are commonly used.
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on their back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light.
-
Procedure:
-
Acquisition: Rats are placed in the chambers and learn to press an "active" lever to receive an intravenous infusion of a drug (e.g., cocaine, 0.5 mg/kg/infusion). The "inactive" lever has no programmed consequences.
-
Reinforcement Schedules:
-
Fixed-Ratio (FR): A fixed number of lever presses is required for each infusion (e.g., FR2 requires two presses). This schedule is used to assess drug consumption.
-
Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "break-point," or the last ratio completed, is used as a measure of the motivation to obtain the drug.
-
-
-
This compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various time points before the self-administration session to assess its effect on drug-taking and motivation.
Brain Stimulation Reward (BSR)
The BSR paradigm measures the rewarding effects of a stimulus, in this case, electrical stimulation of the brain's reward pathways, and how drugs can modulate this reward.
-
Subjects: Male rats.
-
Surgery: A stimulating electrode is stereotaxically implanted into the medial forebrain bundle.
-
Apparatus: An operant chamber with a wheel or lever that, when manipulated, delivers a train of electrical stimulation to the electrode.
-
Procedure:
-
Training: Rats are trained to press the lever or turn the wheel to receive electrical stimulation.
-
Threshold Determination: A rate-frequency curve shift paradigm is used to determine the brain reward threshold, which is the minimum frequency of stimulation that sustains responding. A decrease in this threshold indicates an enhancement of reward.
-
-
This compound Administration: this compound is administered prior to a session where a psychostimulant like cocaine or methamphetamine is also given. The ability of this compound to block the stimulant-induced decrease in the BSR threshold is measured.
Reinstatement of Drug-Seeking
This model is used to study relapse to drug-seeking behavior after a period of abstinence.
-
Subjects and Apparatus: Same as for intravenous self-administration.
-
Procedure:
-
Self-Administration Training: Rats are trained to self-administer a drug as described above.
-
Extinction: The drug is no longer available, and lever presses have no consequence. Sessions continue until lever pressing returns to near-baseline levels.
-
Reinstatement Test: Reinstatement of drug-seeking (i.e., pressing the previously active lever) is triggered by one of the following:
-
Drug-Primed Reinstatement: A non-contingent injection of the drug (e.g., cocaine).
-
Cue-Induced Reinstatement: Presentation of drug-associated cues (e.g., the stimulus light and tone previously paired with infusion).
-
Stress-Induced Reinstatement: Exposure to a stressor (e.g., footshock).
-
-
-
This compound Administration: this compound is administered before the reinstatement test to determine if it can prevent the re-emergence of drug-seeking behavior.
Experimental Workflow for a Cue-Induced Reinstatement Study
Discussion and Future Directions
The collective evidence strongly indicates that this compound, through its selective antagonism of the dopamine D3 receptor, effectively diminishes the motivation for drug-seeking and reduces the likelihood of relapse in animal models. Its ability to decrease responding on a progressive-ratio schedule of reinforcement, a measure of motivational drive, is a key finding. Furthermore, its efficacy in blocking cue- and drug-induced reinstatement highlights its potential relevance for preventing relapse, a major challenge in the treatment of addiction.
It is noteworthy that this compound appears to have a limited impact on the acute rewarding effects of high doses of psychostimulants, as seen in the BSR paradigm, and does not alter responding for the drug under low-effort fixed-ratio schedules. This suggests that D3 receptor antagonism may not primarily blunt the hedonic effects of drugs but rather interferes with the incentive salience and motivational processes that drive compulsive drug-seeking.
The observation that this compound can increase locomotor activity under certain conditions suggests a complex role for the D3 receptor in motor control, which warrants further investigation.
Future research should aim to further elucidate the downstream signaling pathways affected by this compound and explore its efficacy in models of addiction to other classes of drugs. Additionally, studies investigating the long-term effects of this compound treatment on synaptic plasticity within the reward circuitry would be highly valuable.
Conclusion
This compound is a powerful and selective tool for probing the function of the dopamine D3 receptor in reward and motivation. The data robustly support a role for D3 receptor antagonism in attenuating the motivational drive for addictive drugs and in preventing relapse. While not a simple "anti-reward" agent, this compound's specific effects on motivational processes make it, and other selective D3 antagonists, promising candidates for the development of novel pharmacotherapies for addiction. This guide provides a comprehensive technical foundation for researchers and drug development professionals working to advance our understanding and treatment of substance use disorders.
References
- 1. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
NGB 2904: A Technical Guide to its Effects in Animal Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGB 2904, a highly selective dopamine D3 receptor antagonist, has emerged as a significant pharmacological tool in preclinical research, particularly in the study of substance use disorders. This technical guide provides a comprehensive overview of the effects of this compound on animal behavior, with a focus on its application in addiction models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathway to facilitate a deeper understanding and application of this compound in research settings.
Introduction
This compound, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a potent and selective antagonist of the dopamine D3 receptor.[1][2][3] Its high affinity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool for elucidating the specific roles of this receptor in various physiological and pathological processes. The majority of research on this compound has centered on its potential as a therapeutic agent for cocaine addiction, demonstrating its ability to modulate drug-seeking and relapse behaviors in animal models.[2][4]
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound exerts its effects by selectively blocking the dopamine D3 receptor. The D3 receptor is primarily expressed in brain regions associated with reward and motivation, such as the nucleus accumbens and the islands of Calleja. By antagonizing the D3 receptor, this compound can modulate the downstream signaling pathways that are implicated in the reinforcing effects of drugs of abuse.
Signaling Pathway of Dopamine D3 Receptor Antagonism by this compound
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Effects of this compound on Animal Behavior
The primary application of this compound in animal behavior studies has been to investigate its effects on addiction-related behaviors, particularly in rodent models of cocaine self-administration and reinstatement.
Cocaine Self-Administration
Studies have shown that this compound can reduce the motivation to self-administer cocaine under specific reinforcement schedules.
| Experimental Model | Animal | This compound Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration | Reference |
| Progressive-Ratio Schedule | Male Long-Evans Rats | 1 or 5 | Significantly lowered the break-point | |
| Fixed-Ratio 2 Schedule | Male Long-Evans Rats | 0.1 - 10 | No alteration in self-administration |
Reinstatement of Drug-Seeking Behavior
This compound has demonstrated efficacy in attenuating the reinstatement of cocaine-seeking behavior, a preclinical model of relapse.
| Experimental Model | Animal | This compound Dose (mg/kg, i.p.) | Effect on Reinstatement | Reference |
| Cue-Induced Reinstatement | Long-Evans Rats | 0.1 | 45% inhibition | |
| Cue-Induced Reinstatement | Long-Evans Rats | 1.0 | 30% inhibition | |
| Cue-Induced Reinstatement | Long-Evans Rats | 5.0 | 70% inhibition | |
| Cocaine-Primed Reinstatement | Male Long-Evans Rats | Not specified | Significantly inhibited |
Brain Stimulation Reward (BSR)
This compound has been shown to modulate the rewarding effects of cocaine as measured by intracranial self-stimulation.
| Experimental Model | Animal | This compound Dose (mg/kg, i.p.) | Effect on Cocaine-Enhanced BSR | Reference |
| Brain Stimulation Reward | Male Long-Evans Rats | Not specified | Significantly inhibited the enhancement by 2 mg/kg cocaine | |
| Brain Stimulation Reward | Male Long-Evans Rats | Not specified | No effect on the enhancement by 10 mg/kg cocaine |
Notably, this compound by itself does not appear to have rewarding or aversive properties, as it does not maintain self-administration behavior or alter brain reward thresholds on its own.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental procedures used in the studies cited.
Animals
The most commonly used animal model in this compound research is the adult male Long-Evans rat. Dogs, specifically male beagles, have also been used in pharmacokinetic studies.
Cocaine Self-Administration and Reinstatement
This paradigm is a widely accepted model for studying the reinforcing effects of drugs and the propensity to relapse.
Caption: Experimental workflow for cocaine self-administration and reinstatement studies.
-
Surgical Preparation: Rats are surgically implanted with chronic indwelling intravenous catheters into the jugular vein to allow for the self-administration of cocaine.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a tone generator are used.
-
Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is often paired with a discrete conditioned cue, such as a light and a tone. Inactive lever presses are recorded but have no programmed consequences.
-
Extinction: Following the acquisition phase, lever-pressing behavior is extinguished by replacing cocaine infusions with saline and removing the associated cues.
-
Reinstatement: Once lever pressing has decreased to a predetermined low level, reinstatement of drug-seeking behavior is triggered by either re-exposure to the conditioned cues (cue-induced reinstatement) or a non-contingent "priming" injection of cocaine (cocaine-primed reinstatement).
-
Drug Administration: this compound or a vehicle solution is typically administered via intraperitoneal (i.p.) injection at various time points before the reinstatement test session.
Brain Stimulation Reward (BSR)
The BSR paradigm is used to assess the effects of drugs on the brain's reward pathways.
-
Surgical Preparation: Rats are stereotaxically implanted with a monopolar electrode in the medial forebrain bundle.
-
Training: Rats are trained to press a lever to receive a brief electrical stimulation of the medial forebrain bundle.
-
Threshold Determination: The minimum frequency of stimulation that sustains responding is determined as the brain reward threshold. A decrease in this threshold is interpreted as an enhancement of reward.
-
Drug Testing: The effects of cocaine, with and without pre-treatment with this compound, on the brain reward threshold are measured.
Pharmacokinetics
The action of this compound on progressive-ratio cocaine self-administration has been observed to be long-lasting, with effects seen for 1-2 days after a single injection, suggesting its potential for therapeutic applications in addiction.
Conclusion
This compound is a powerful and selective tool for investigating the role of the dopamine D3 receptor in animal behavior. The existing body of research strongly supports its ability to attenuate cocaine-seeking and relapse-like behaviors in rodent models. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. Further research may explore the effects of this compound in other behavioral domains, such as anxiety and depression, and in models of addiction to other substances.
References
- 1. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel dopamine D3 receptor antagonist this compound inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NGB 2904: A Potent and Selective Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGB 2904, with the chemical name N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide, is a potent and highly selective antagonist of the dopamine D3 receptor. Its distinct pharmacological profile, characterized by a high affinity for the D3 receptor and significant selectivity over other dopamine receptor subtypes and monoaminergic targets, has positioned it as a valuable research tool and a potential therapeutic agent for neuropsychiatric disorders, particularly substance use disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound, including detailed experimental protocols and an examination of its mechanism of action through signaling pathways.
Chemical Structure and Properties
This compound is a synthetic molecule belonging to the fluorenylcarboxamide class of compounds. Its chemical structure is key to its high affinity and selectivity for the dopamine D3 receptor.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide | [1][2] |
| CAS Number | 189060-98-8 (free base), 189061-11-8 (hydrochloride) | [1][3] |
| Molecular Formula | C28H29Cl2N3O (free base), C28H30Cl3N3O (hydrochloride) | [3] |
| Molecular Weight | 494.46 g/mol (free base), 530.92 g/mol (hydrochloride) | |
| Appearance | Off-white solid | |
| Solubility | Soluble to 25 mM in DMSO and to 5 mM in ethanol. For in vivo studies, it has been dissolved in 25% 2-hydroxypropyl-β-cyclodextrin vehicle solution. | |
| Storage | Desiccate at +4°C. Stock solutions can be stored at -20°C for one month or -80°C for six months, protected from light. |
Pharmacological Properties
This compound is a selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor primarily expressed in the limbic regions of the brain associated with reward, motivation, and emotion.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Receptor Subtype | Reference(s) |
| Binding Affinity (Ki) | 1.4 nM | Dopamine D3 | |
| 217 nM | Dopamine D2 | ||
| >5000 nM | Dopamine D4 | ||
| >10000 nM | Dopamine D1 | ||
| >10000 nM | Dopamine D5 | ||
| 223 nM | 5-HT2 | ||
| 642 nM | α1-adrenergic | ||
| Functional Activity | Antagonist | Dopamine D3 | |
| In Vitro Potency (IC50) | 5.0 nM | Antagonism of Quinpirole-stimulated mitogenesis |
The high selectivity of this compound for the D3 receptor over the D2 receptor (approximately 155-fold) is a key feature, as it may offer a therapeutic advantage by minimizing the extrapyramidal side effects associated with non-selective D2 receptor antagonists.
Experimental Protocols
Dopamine D3 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D3 receptor radioligand.
-
This compound (test compound).
-
Non-specific binding control: A high concentration of a non-labeled D3 antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D3 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd), and the membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-specific binding control, and the membrane suspension.
-
Competitive Binding: Add assay buffer, radioligand, serial dilutions of this compound, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quinpirole-Stimulated Mitogenesis Assay
This functional assay assesses the antagonist activity of this compound by measuring its ability to inhibit the proliferative effect of the dopamine D2/D3 receptor agonist, quinpirole.
Materials:
-
A suitable cell line expressing the dopamine D3 receptor (e.g., CHO-K1 cells).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).
-
Quinpirole hydrochloride.
-
This compound.
-
A reagent for measuring cell proliferation (e.g., [³H]-thymidine or a colorimetric assay kit like MTT or WST-1).
-
96-well cell culture plates.
-
Plate reader (scintillation counter for [³H]-thymidine or spectrophotometer for colorimetric assays).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add a fixed concentration of quinpirole (e.g., 100 nM) to stimulate mitogenesis. Include control wells with vehicle only, quinpirole only, and this compound only.
-
-
Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 24-48 hours).
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: Add [³H]-thymidine to each well and incubate for a further 4-6 hours. Harvest the cells onto glass fiber filters, wash, and measure incorporated radioactivity using a scintillation counter.
-
Colorimetric assay: Add the colorimetric reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of quinpirole-stimulated proliferation against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the quinpirole-induced mitogenic response.
-
Signaling Pathways and Mechanism of Action
The dopamine D3 receptor is a member of the Gi/Go family of G protein-coupled receptors. Upon activation by an agonist like dopamine or quinpirole, the D3 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, binds to the D3 receptor and prevents the binding of agonists, thereby blocking this downstream signaling.
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Evaluation
The in vivo effects of this compound have been extensively studied in preclinical models of drug addiction. A typical experimental workflow to assess its efficacy in reducing cocaine-seeking behavior is outlined below.
Caption: Experimental workflow for evaluating the effect of this compound on cocaine-seeking behavior.
Conclusion
This compound is a well-characterized, potent, and selective dopamine D3 receptor antagonist. Its distinct pharmacological profile makes it an invaluable tool for investigating the role of the D3 receptor in various physiological and pathological processes. The detailed methodologies and data presented in this guide are intended to support researchers in the design and execution of experiments utilizing this important compound, and to provide a solid foundation for professionals in the field of drug development exploring the therapeutic potential of D3 receptor antagonism.
References:
-
Yuan, J., et al. (1998). This compound and NGB 2849: two highly selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(19), 2715-2718.
-
MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
R&D Systems. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). This compound (hydrochloride). Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide hydrochloride. Retrieved from --INVALID-LINK--
-
Xi, Z. X., et al. (2005). Acute administration of SB-277011A, this compound, or BP 897 inhibits cocaine cue-induced reinstatement of drug-seeking behavior in rats: role of dopamine D3 receptors. Synapse, 57(1), 17-28.
-
Xi, Z. X., et al. (2006). The novel dopamine D3 receptor antagonist this compound inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats. Neuropsychopharmacology, 31(7), 1393-1405.
-
Pritchard, L. M., et al. (2007). The dopamine D3 receptor antagonist this compound increases spontaneous and amphetamine-stimulated locomotion. Pharmacology Biochemistry and Behavior, 86(4), 718-726.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of NGB 2904
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of NGB 2904, a potent and selective dopamine D3 receptor antagonist. The information is collated from preclinical studies investigating its therapeutic potential, particularly in the context of substance use disorders.
Introduction
This compound, with the chemical name N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a highly selective antagonist of the dopamine D3 receptor.[1][2] It exhibits significantly higher affinity for D3 receptors over D2 and other dopamine receptor subtypes, as well as other neurotransmitter receptors.[3] This selectivity makes it a valuable research tool for elucidating the role of D3 receptors in various physiological and pathological processes, including drug addiction.[1][2] Preclinical evidence suggests that this compound can attenuate the rewarding effects of drugs of abuse and reduce drug-seeking behaviors.
Mechanism of Action
This compound functions as a competitive antagonist at the dopamine D3 receptor. The dopamine D3 receptor is primarily expressed in the limbic regions of the brain, which are associated with reward, motivation, and emotion. By blocking the action of dopamine at these receptors, this compound is thought to modulate the rewarding and reinforcing effects of addictive substances. This mechanism is believed to underlie its ability to inhibit drug self-administration and reinstatement of drug-seeking behavior in animal models.
References
- 1. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NGB 2904 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGB 2904 is a potent and highly selective dopamine D3 receptor antagonist. It has demonstrated significant efficacy in various preclinical rodent models of substance use disorders, particularly in attenuating the rewarding effects of drugs of abuse like cocaine and methamphetamine and reducing drug-seeking behaviors.[1][2][3] These characteristics make this compound a valuable research tool for investigating the role of the dopamine D3 receptor in addiction and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for the use of this compound in rodent studies, based on published preclinical research.
Mechanism of Action
This compound functions as a selective antagonist at the dopamine D3 receptor. It exhibits high binding affinity for D3 receptors with a dissociation constant (Ki) of 1.4 nM. Its selectivity for the D3 receptor is significantly higher than for other dopamine receptor subtypes (D1, D2, D4, D5) and other neurotransmitter receptors, such as serotonin (5-HT2) and alpha-1 adrenergic receptors. By blocking the D3 receptor, this compound is thought to modulate the dopaminergic reward system, thereby reducing the reinforcing properties of addictive substances and the motivation to seek them.
Pharmacokinetics and Vehicle Preparation
While detailed pharmacokinetic parameters such as half-life, Cmax, and Tmax in rats are not extensively reported in the public domain, studies have indicated that a single injection of this compound can have a long-lasting effect on behavior, with actions observed for 1-2 days.
Vehicle Preparation:
For intraperitoneal (i.p.) administration in rodents, this compound is commonly dissolved in a 25% 2-hydroxypropyl-β-cyclodextrin solution. For the preparation of stock solutions, this compound is soluble in DMSO (up to 25 mM) and ethanol (up to 5 mM). It is recommended to prepare fresh solutions for administration and use them promptly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Data Presentation: this compound Dosage in Rodent Behavioral Studies
The following tables summarize the effective dose ranges of this compound in various rodent behavioral paradigms.
Table 1: this compound Dosage in Cocaine Self-Administration and Reinstatement Models
| Behavioral Model | Species | Route of Administration | Dosage (mg/kg) | Effect | Reference |
| Cocaine Self-Administration (Progressive-Ratio) | Rat | i.p. | 1, 5 | Significantly lowered the break-point for cocaine self-administration. | |
| Cocaine Self-Administration (Fixed-Ratio 2) | Rat | i.p. | 0.1 - 10 | No alteration in cocaine self-administration. | |
| Cocaine Cue-Induced Reinstatement | Rat | i.p. | 0.1, 1.0, 5.0 | Produced a 45%, 30%, and 70% inhibition of reinstatement, respectively. | |
| Cocaine-Triggered Reinstatement | Rat | i.p. | Not specified | Significantly inhibited reinstatement of drug-seeking behavior. |
Table 2: this compound Dosage in Methamphetamine-Related Behavioral Models
| Behavioral Model | Species | Route of Administration | Dosage (mg/kg) | Effect | Reference |
| Methamphetamine-Enhanced Brain Stimulation Reward | Rat | i.p. | 0.1 - 1.0 | Attenuated methamphetamine-enhanced brain stimulation reward. | |
| Methamphetamine-Enhanced Brain Stimulation Reward | Rat | i.p. | 10 | No significant effect. |
Table 3: this compound Dosage in Other Behavioral Models
| Behavioral Model | Species | Route of Administration | Dosage (mg/kg) | Effect | Reference |
| Food Self-Administration (Operant) | Rat (Zucker obese and lean) | i.p. | 0.3, 1, 3 | Did not decrease food intake or lever presses for food. | |
| Brain Stimulation Reward | Rat | i.p. | Not specified | Did not alter brain reward thresholds on its own. | |
| Spontaneous Locomotion | Mouse | s.c. | 0.026 - 1 | Stimulated spontaneous locomotion. | |
| Amphetamine-Stimulated Locomotion | Mouse | s.c. | 0.026 | Enhanced amphetamine-stimulated locomotion. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
1. Cocaine Self-Administration and Reinstatement Protocol
-
Animals: Male Long-Evans or similar rat strains are typically used.
-
Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit on the back of the animal.
-
Recovery: Animals are allowed to recover from surgery for at least 5-7 days before the start of behavioral experiments.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a tone generator, and a syringe pump for drug infusion.
-
Self-Administration Training:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).
-
Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., light and tone).
-
Presses on the "inactive" lever have no programmed consequences.
-
Training continues until stable responding is achieved (e.g., 10-14 days).
-
-
Extinction:
-
Following stable self-administration, cocaine and the conditioned cues are withheld.
-
Lever presses no longer result in drug infusion or cue presentation.
-
Extinction sessions continue until responding on the active lever is significantly reduced (e.g., to less than 20% of the maintenance baseline).
-
-
Reinstatement Testing:
-
After extinction, a reinstatement test is conducted.
-
This compound or vehicle is administered (i.p.) at a predetermined time before the session (e.g., 30 minutes).
-
Reinstatement of drug-seeking is triggered by a non-contingent "priming" injection of cocaine, the presentation of the conditioned cues, or exposure to a stressor.
-
The number of presses on the active and inactive levers is recorded.
-
2. Brain Stimulation Reward (BSR) Protocol
-
Animals: Male rats are commonly used.
-
Surgery: Rats are anesthetized and stereotaxically implanted with a monopolar electrode in the medial forebrain bundle.
-
Apparatus: An operant chamber with a lever that, when pressed, delivers a brief train of electrical stimulation to the electrode.
-
Training:
-
Rats are trained to press the lever to receive electrical brain stimulation.
-
The intensity of the stimulation is varied to determine the threshold at which the animal will reliably respond.
-
-
Testing:
-
The effect of this compound on BSR is assessed by administering the compound and measuring any changes in the reward threshold.
-
To test the effect on drug-enhanced BSR, a psychostimulant like cocaine or methamphetamine is administered, and the ability of this compound to block the drug-induced lowering of the reward threshold is measured.
-
Conclusion
This compound is a valuable tool for studying the role of the dopamine D3 receptor in the neurobiology of addiction and other psychiatric disorders. The information and protocols provided in this document are intended to serve as a guide for researchers in designing and conducting well-controlled and informative preclinical studies with this compound. As with any experimental procedure, it is crucial to adhere to ethical guidelines for animal research and to optimize protocols for the specific research question and laboratory conditions.
References
- 1. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel dopamine D3 receptor antagonist this compound inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing NGB 2904 Stock Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of NGB 2904 stock solutions for use in a range of experimental settings. This compound is a potent and highly selective antagonist of the dopamine D3 receptor, making it a valuable tool for investigating the role of this receptor in neuropsychiatric and substance use disorders.
Physicochemical and Biological Properties of this compound
A summary of the key properties of this compound is presented below to guide the preparation and application of this compound in experimental studies.
| Property | Value | Reference |
| Chemical Name | N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide | [1] |
| Molecular Formula | C₂₈H₂₉Cl₂N₃O·HCl | [1] |
| Molecular Weight | 530.92 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 25 mM in DMSOSoluble to 5 mM in ethanol | |
| Storage (Solid) | Desiccate at +4°C | |
| Storage (Stock Solution) | -20°C for up to 1 month (protect from light)-80°C for up to 6 months (protect from light) | |
| Mechanism of Action | Potent and selective dopamine D3 receptor antagonist | |
| Binding Affinity (Ki) | D3: 1.4 nMD2: 217 nM5-HT₂: 223 nMα₁: 642 nMD4: >5000 nMD1: >10000 nMD5: >10000 nM | |
| Functional Activity (IC₅₀) | 6.8 nM (antagonizes quinpirole-stimulated mitogenesis) |
Preparation of this compound Stock Solutions
This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This high-concentration stock can then be used to prepare working solutions for various in vitro and in vivo experiments.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 530.92 g/mol / 1000 = 5.31 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 5.31 mg of this compound powder into the tared tube.
-
-
Dissolve the this compound powder:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquot and store the stock solution:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the solutions from light.
-
Experimental Protocols
The following are detailed protocols for key experiments where this compound is commonly used.
In Vitro: Quinpirole-Stimulated Mitogenesis Assay
This assay is used to determine the antagonistic activity of this compound against the dopamine D3 receptor agonist, quinpirole.
Cell Line: NG108-15 cells transfected with the human dopamine D3 receptor cDNA.
Materials:
-
NG108-15-hD3R cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Quinpirole hydrochloride
-
This compound
-
[³H]Thymidine
-
96-well cell culture plates
-
Scintillation counter
Protocol:
-
Cell Culture: Culture NG108-15-hD3R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cell cycle.
-
Compound Treatment:
-
Prepare a dilution series of this compound in serum-free DMEM.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Add a fixed concentration of quinpirole (e.g., 1 µM) to the wells and incubate for 24 hours. Include appropriate controls (vehicle, quinpirole alone, this compound alone).
-
-
[³H]Thymidine Incorporation:
-
Add 1 µCi of [³H]Thymidine to each well and incubate for 4-6 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and harvest the DNA onto glass fiber filters.
-
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of quinpirole-stimulated [³H]Thymidine incorporation against the concentration of this compound to determine the IC₅₀ value.
In Vivo: Rat Cocaine Self-Administration
This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine in rats.
Animals: Male Long-Evans rats.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Vehicle (e.g., 25% 2-hydroxypropyl-β-cyclodextrin in saline)
-
Sterile 0.9% saline
-
Intravenous catheters
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and cue lights.
Protocol:
-
Surgical Implantation of Intravenous Catheters:
-
Anesthetize the rats and surgically implant a chronic indwelling catheter into the right jugular vein.
-
Allow the animals to recover for at least 5-7 days post-surgery.
-
-
Acquisition of Cocaine Self-Administration:
-
Train the rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing the "active" lever in the operant chamber. Each active lever press results in an intravenous infusion of cocaine paired with a conditioned cue (e.g., a light stimulus).
-
Presses on the "inactive" lever have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (typically 10-14 days).
-
-
This compound Treatment and Testing:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses (e.g., 0.1, 1.0, 5.0 mg/kg) 30 minutes prior to the self-administration session.
-
Place the rats in the operant chambers and allow them to self-administer cocaine under a specific reinforcement schedule (e.g., Fixed Ratio or Progressive Ratio).
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses, and the number of cocaine infusions.
-
Analyze the data to determine if this compound treatment alters the reinforcing efficacy of cocaine.
-
In Vivo: Rat Intracranial Self-Stimulation (ICSS)
This model is used to evaluate the effect of this compound on brain reward function.
Animals: Male Long-Evans rats.
Materials:
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Bipolar stimulating electrodes
-
ICSS chambers with a response lever and a stimulator.
Protocol:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rats and stereotaxically implant a bipolar stimulating electrode into the medial forebrain bundle (MFB).
-
Allow for a recovery period of at least one week.
-
-
Training for ICSS:
-
Train the rats to press a lever to receive a brief electrical stimulation to the MFB.
-
Determine the optimal stimulation parameters (frequency and intensity) for each rat to maintain a stable baseline of responding.
-
-
This compound Treatment and Testing:
-
Administer this compound at various doses prior to the ICSS session.
-
Place the rats in the ICSS chambers and measure their response rates for brain stimulation.
-
-
Data Collection and Analysis:
-
Record the number of lever presses for electrical stimulation.
-
Analyze the data to determine if this compound alters the rewarding effects of MFB stimulation.
-
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gi/o family of G proteins. Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the binding of dopamine to the D3 receptor, this compound prevents this downstream signaling cascade.
The brain's reward system, which is critically involved in motivation and addiction, is heavily modulated by dopamine. The D3 receptor is highly expressed in limbic areas of the brain associated with reward and emotion. By antagonizing D3 receptors, this compound can attenuate the rewarding effects of drugs of abuse like cocaine and reduce drug-seeking behavior.
References
NGB 2904 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of NGB 2904, a potent and selective dopamine D3 receptor antagonist. Protocols for solubility determination and stock solution preparation are included, along with visualizations of its signaling pathway and a typical experimental workflow.
Solubility of this compound
This compound exhibits solubility in various organic solvents, which is a critical factor for its use in in vitro and in vivo studies.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | Soluble[1] | up to 25 mM[2] | - |
| Ethanol | Soluble | up to 5 mM[2] | Warming and sonication may be required to achieve 9.20 mM[3] |
| 25% 2-hydroxypropyl-β-cyclodextrin | Soluble | Not specified | Vehicle solution used for in vivo studies[4] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol outlines a general method for determining the kinetic solubility of a compound like this compound using nephelometry. This method is rapid and suitable for early-stage drug discovery.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or plate reader with light scattering capabilities
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Initiate Precipitation: Rapidly add a larger volume (e.g., 198 µL) of PBS to each well using a multichannel pipette to achieve the final desired concentrations. This brings the final DMSO concentration to 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for the precipitation of the compound.
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the baseline, indicating the formation of a precipitate.
Protocol 2: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound in DMSO for use in cellular assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 25 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Dopamine D3 Receptor Signaling Pathway
This compound acts as a selective antagonist at the dopamine D3 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/Go family of G proteins. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this signaling cascade by preventing dopamine from binding to the D3 receptor.
Caption: Dopamine D3 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for a Small Molecule Antagonist
The following diagram illustrates a typical experimental workflow for characterizing a small molecule antagonist like this compound, from initial solubility assessment to functional cellular assays.
Caption: A typical experimental workflow for characterizing a small molecule antagonist.
References
- 1. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for NGB 2904 in Self-Administration Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGB 2904 is a potent and highly selective dopamine D3 receptor antagonist that has demonstrated significant potential in preclinical models of drug addiction.[1][2][3] Its mechanism of action centers on the modulation of the mesolimbic dopamine system, a key neural circuit implicated in the rewarding effects of drugs of abuse and the motivation to seek them. These application notes provide a comprehensive overview of the use of this compound in intravenous self-administration (IVSA) paradigms, a gold-standard preclinical model for studying the reinforcing properties of drugs and for evaluating the potential of novel therapeutics for substance use disorders.[4][5]
This compound has shown efficacy in reducing the motivation to self-administer cocaine and in preventing the reinstatement of drug-seeking behavior triggered by drug-associated cues or a priming dose of the drug. These findings suggest that this compound may be a valuable tool for investigating the role of the dopamine D3 receptor in addiction and as a potential therapeutic agent for treating cocaine use disorder.
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound exhibits high selectivity for the dopamine D3 receptor over other dopamine receptor subtypes (D1, D2, D4, and D5) and other neurotransmitter receptors. In the context of drug addiction, the D3 receptor is believed to play a crucial role in the incentive motivational properties of drugs of abuse and in drug-seeking behavior. By blocking the D3 receptor, this compound is thought to diminish the reinforcing efficacy of drugs like cocaine, thereby reducing the motivation to take the drug and the likelihood of relapse. The signaling pathway is depicted below.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound in cocaine self-administration and reinstatement paradigms.
Table 1: Effect of this compound on Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior
| Dose of this compound (mg/kg, i.p.) | Animal Model | Reinstatement Trigger | Inhibition of Active Lever Presses | Reference |
| 0.1 | Long-Evans Rats | Cocaine-associated cues | 45% | |
| 1.0 | Long-Evans Rats | Cocaine-associated cues | 30% | |
| 5.0 | Long-Evans Rats | Cocaine-associated cues | 70% (statistically significant) |
Table 2: Effect of this compound on Cocaine Self-Administration under Different Reinforcement Schedules
| Dose of this compound (mg/kg, i.p.) | Animal Model | Reinforcement Schedule | Effect on Cocaine Self-Administration | Reference |
| 0.1 - 10 | Long-Evans Rats | Fixed-Ratio 2 (FR2) | No alteration | |
| 1.0 | Long-Evans Rats | Progressive-Ratio (PR) | Significantly lowered break-point | |
| 5.0 | Long-Evans Rats | Progressive-Ratio (PR) | Significantly lowered break-point |
Experimental Protocols
The following are detailed protocols for conducting intravenous self-administration and reinstatement studies with this compound. These protocols are based on methodologies reported in the scientific literature.
Protocol 1: Intravenous Catheter Implantation Surgery
Aseptic surgical techniques are critical for the success and longevity of intravenous self-administration studies.
Materials:
-
Male Long-Evans rats (or other appropriate rodent strain)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (sterilized)
-
Intravenous catheter
-
Suture material
-
Antibiotic (e.g., gentamicin) and heparinized saline for flushing
-
Analgesic (e.g., ketoprofen)
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave and sterilize the surgical area on the back and the right jugular region.
-
Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the catheter base.
-
Make a second small incision over the right jugular vein.
-
Carefully dissect the jugular vein from the surrounding tissue.
-
Insert the catheter into the jugular vein, advancing it until the tip is near the right atrium of the heart.
-
Secure the catheter in place with sutures around the vein.
-
Tunnel the external part of the catheter subcutaneously to the exit point on the back.
-
Close all incisions with sutures.
-
Flush the catheter with antibiotic solution followed by heparinized saline to ensure patency and prevent infection.
-
Administer post-operative analgesics as required.
-
Allow the animal to recover for at least five days before starting behavioral procedures.
Protocol 2: Cocaine Self-Administration Training
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a tone generator, and an infusion pump connected to the animal's intravenous catheter via a tether and swivel system.
Procedure:
-
Habituate the rats to the operant chambers.
-
Initiate self-administration training sessions (e.g., 2 hours per day).
-
A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous presentation of a compound stimulus (e.g., light and tone) for a short duration (e.g., 5 seconds).
-
A press on the inactive lever has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., a minimum of 10 infusions per day for at least 10-14 days with low variability).
Protocol 3: Extinction and Reinstatement Testing
Procedure:
-
Extinction Phase: Following stable self-administration, begin extinction sessions. During these sessions, presses on the active lever no longer result in cocaine infusion or the presentation of the conditioned cues. Continue extinction sessions until lever pressing returns to a low, stable level (e.g., <20% of the average of the last 3 self-administration days).
-
Reinstatement Test:
-
Cue-Induced Reinstatement: On the test day, administer this compound (e.g., 0.1, 1.0, or 5.0 mg/kg, i.p.) or vehicle at a designated pretreatment time (e.g., 30 minutes) before placing the rat in the operant chamber. During the test session, presses on the active lever result in the presentation of the previously paired light and tone cues, but no cocaine infusion.
-
Cocaine-Primed Reinstatement: On the test day, administer this compound or vehicle. Immediately before the session, administer a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.). During the session, lever presses have no programmed consequences.
-
-
Record the number of active and inactive lever presses throughout the session as a measure of drug-seeking behavior.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a self-administration and reinstatement experiment.
References
- 1. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NGB 2904 for Conditioned Place Preference Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NGB 2904 is a potent and highly selective dopamine D3 receptor antagonist.[1][2] The dopamine D3 receptor is implicated in the rewarding and reinforcing effects of drugs of abuse, making it a key target for the development of therapeutics for substance use disorders.[1][3] The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and to study the neural circuits underlying drug-seeking behavior.[4] This document provides detailed application notes and a representative protocol for the use of this compound in CPP studies, based on its known pharmacological properties and established CPP methodologies.
Mechanism of Action:
This compound acts as a selective antagonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that primarily couples to Gαi/o proteins. Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this receptor, this compound can prevent the downstream signaling cascade initiated by D3 receptor activation. This antagonism is thought to modulate the rewarding effects of drugs of abuse, potentially by interfering with the neuroplastic changes that underlie the association of environmental cues with drug reward.
Data Presentation: this compound in Related Behavioral Paradigms
| Behavioral Paradigm | Animal Model | This compound Dose Range (mg/kg, i.p.) | Effect | Reference |
| Cocaine Self-Administration (Progressive-Ratio) | Male Long-Evans Rats | 1 or 5 | Significantly lowered the break-point for cocaine self-administration, suggesting a reduction in the motivational value of cocaine. | --INVALID-LINK-- |
| Cocaine-Enhanced Brain Stimulation Reward (BSR) | Male Long-Evans Rats | 1 or 5 | Significantly inhibited the enhancement of BSR by a low dose of cocaine (2 mg/kg), indicating a blockade of cocaine's rewarding effects. | --INVALID-LINK-- |
| Cocaine-Triggered Reinstatement of Drug-Seeking | Male Long-Evans Rats | 1, 5, or 10 | Significantly inhibited cocaine-triggered reinstatement of extinguished drug-seeking behavior, suggesting a potential to prevent relapse. | --INVALID-LINK-- |
| Methamphetamine-Enhanced Brain Stimulation Reward (BSR) | Male Rats | 0.3 or 1.0 | Significantly attenuated methamphetamine-enhanced BSR, indicating a reduction in the rewarding effects of methamphetamine. | --INVALID-LINK-- |
| Cocaine Cue-Induced Reinstatement | Long-Evans Rats | 0.1, 1.0, or 5.0 | Produced a 45%, 30%, and 70% inhibition of cue-induced reinstatement, respectively, compared to vehicle-treated animals. | --INVALID-LINK-- |
Experimental Protocols: Conditioned Place Preference with this compound
The following is a representative protocol for a CPP study designed to evaluate the effect of this compound on the rewarding properties of a substance of abuse (e.g., cocaine). This protocol is based on standard CPP procedures.
1. Animals:
-
Adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley or Long-Evans) are commonly used.
-
Animals should be housed individually to prevent social interaction from influencing the results.
-
Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
2. Apparatus:
-
A standard three-chamber CPP apparatus is used. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall colors, patterns, and floor textures). The smaller central chamber should be neutral.
-
Removable guillotine doors separate the chambers.
-
The apparatus should be equipped with an automated activity monitoring system (e.g., infrared beams) to record the time spent in each chamber.
3. Experimental Phases:
The CPP experiment consists of three main phases: Pre-Conditioning (Baseline), Conditioning, and Post-Conditioning (Test).
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)
-
Place the animal in the central chamber of the CPP apparatus with the doors to the outer chambers open.
-
Allow the animal to freely explore all three chambers for a set period (e.g., 15-20 minutes).
-
Record the time spent in each of the two outer chambers.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded.
-
The drug-paired chamber is typically the initially non-preferred chamber to avoid confounding effects of baseline preference (biased design).
Phase 2: Conditioning (Days 2-9) This phase typically lasts for 8 days and involves alternating injections of the drug of abuse and vehicle, paired with confinement to one of the outer chambers. To test the effect of this compound, it will be administered prior to the drug of abuse.
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (e.g., 1 or 5 mg/kg, i.p.) or its vehicle.
-
After a pre-treatment interval (e.g., 30 minutes), administer the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.).
-
Immediately place the animal in the designated drug-paired chamber for a set duration (e.g., 30 minutes) with the door to the central chamber closed.
-
After the conditioning session, return the animal to its home cage.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle for this compound.
-
After the same pre-treatment interval, administer the vehicle for the drug of abuse (e.g., saline).
-
Immediately place the animal in the opposite (vehicle-paired) chamber for the same duration as the drug conditioning sessions.
-
Return the animal to its home cage.
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
Phase 3: Post-Conditioning (CPP Test - Day 10)
-
On the test day, no injections are given.
-
Place the animal in the central chamber with free access to all chambers for the same duration as the pre-conditioning test (e.g., 15-20 minutes).
-
Record the time spent in each of the outer chambers.
-
A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
4. Data Analysis:
-
Compare the time spent in the drug-paired chamber during the pre-conditioning and post-conditioning tests using a paired t-test or a two-way ANOVA.
-
A significant increase in time spent in the drug-paired chamber in the post-conditioning test compared to the pre-conditioning test indicates the development of CPP.
-
Compare the preference scores between the group that received the drug of abuse alone and the group that received this compound prior to the drug of abuse using an unpaired t-test or one-way ANOVA to determine if this compound blocked the development of CPP.
Mandatory Visualizations:
References
- 1. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTIVATION OF DOPAMINE D3 RECEPTORS INHIBITS REWARD-RELATED LEARNING INDUCED BY COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of NGB 2904
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGB 2904 is a potent and highly selective dopamine D3 receptor antagonist.[1][2] It has demonstrated efficacy in preclinical animal models for attenuating the rewarding effects of drugs of abuse, such as cocaine, and inhibiting relapse to drug-seeking behavior.[3][4] These properties make this compound a valuable research tool for investigating the role of the dopamine D3 receptor in addiction and other neurological disorders. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in a research setting.
Physicochemical Properties and Solubility
Proper preparation of this compound is critical for accurate and reproducible experimental results.
| Property | Data | Source |
| Molecular Formula | C₂₈H₂₉Cl₂N₃O·HCl | |
| Molecular Weight | 530.92 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble to 25 mM in DMSO and to 5 mM in ethanol. | |
| Storage | Desiccate at +4°C. For long-term storage, -20°C or -80°C is recommended for solutions. |
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound exerts its effects by selectively blocking the dopamine D3 receptor, a G protein-coupled receptor (GPCR). The D3 receptor is primarily coupled to the Gi/Go signaling pathway. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively binds to the D3 receptor, preventing dopamine from binding and activating the receptor, thereby blocking this downstream signaling cascade.
Experimental Data Summary
The following tables summarize quantitative data from preclinical studies on the intraperitoneal administration of this compound in rats.
Table 1: Effect of this compound on Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior
| Dose of this compound (mg/kg, i.p.) | Inhibition of Reinstatement (%) | Source |
| 0.1 | 45 | |
| 1.0 | 30 | |
| 5.0 | 70 |
Table 2: Effect of this compound on Cocaine Self-Administration under a Progressive-Ratio Schedule
| Dose of this compound (mg/kg, i.p.) | Effect | Source |
| 1 | Significantly lowered the break-point. | |
| 5 | Significantly lowered the break-point. | |
| 10 | No significant alteration. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound solution for in vivo studies in rodents.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amounts: Determine the total volume of the injection solution needed and the desired final concentration of this compound.
-
Prepare the vehicle: Prepare a 25% (w/v) solution of HPβCD in sterile saline or water. For example, to prepare 10 mL of vehicle, dissolve 2.5 g of HPβCD in 10 mL of sterile saline. Gentle warming and vortexing can aid in dissolution.
-
Dissolve this compound: Weigh the required amount of this compound powder and add it to the prepared 25% HPβCD vehicle.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath to facilitate the dissolution of this compound.
-
Sterile filter the solution: To ensure sterility, filter the final this compound solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Protect from light.
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rats
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to rats.
Materials:
-
Prepared and sterile this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge, 1 to 1.5 inches in length)
-
70% ethanol or other appropriate skin disinfectant
-
Gauze pads
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the rat. One common method is to hold the rat along the forearm with its head cradled in the hand. The thumb and forefinger can be used to gently press the forelegs towards the head, preventing the animal from biting.
-
Tilt the rat's head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Identification of Injection Site:
-
The preferred injection site is the lower right abdominal quadrant. This avoids the cecum, which is located in the lower-left quadrant, and the urinary bladder in the midline.
-
-
Injection:
-
Swab the injection site with 70% ethanol on a gauze pad.
-
Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger slightly to ensure that a blood vessel or organ has not been entered. If blood or any colored fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
If there is no aspirate, inject the solution smoothly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any signs of distress, such as abnormal posture, lethargy, or signs of pain at the injection site.
-
Monitor the animal according to the specific experimental protocol.
-
Safety Precautions
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Use sterile techniques throughout the procedure to prevent infection.
-
Dispose of all sharps in a designated sharps container.
Conclusion
This document provides a comprehensive guide for the intraperitoneal administration of the selective dopamine D3 receptor antagonist, this compound. Adherence to these protocols will ensure the safe and effective use of this compound in preclinical research, contributing to a better understanding of the role of the dopamine D3 receptor in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NGB-2904 | D3 receptor antagonist | Probechem Biochemicals [probechem.com]
- 3. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NGB 2904 in In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGB 2904, with the chemical name N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a potent and highly selective antagonist for the dopamine D3 receptor.[1][2][3][4] Its high affinity and selectivity make it an invaluable research tool for investigating the physiological and pathological roles of the D3 receptor, particularly in the context of substance abuse and neuropsychiatric disorders.[2] These application notes provide detailed protocols for utilizing this compound in in vitro receptor binding assays to characterize its interaction with the dopamine D3 receptor and to determine the affinity of other compounds for this receptor.
Mechanism of Action
This compound acts as a competitive antagonist at the dopamine D3 receptor. This means it binds to the same site as the endogenous ligand, dopamine, and other agonists, but does not activate the receptor. By occupying the binding site, it blocks the receptor's activation by agonists, thereby inhibiting downstream signaling pathways. The primary signaling pathway for the D3 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Dopamine D3 Receptor Signaling Pathway and Inhibition by this compound.
Data Presentation
The binding affinity of this compound for the dopamine D3 receptor and its selectivity over other receptors have been determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ligand | Ki (nM) | Species/Cell Line | Reference |
| Dopamine D3 | This compound | 1.4 | Primate (CHO cells) | **** |
| Dopamine D2 | This compound | 217 | Primate (CHO cells) | |
| 5-HT2 | This compound | 223 | Not Specified | |
| α1 | This compound | 642 | Not Specified | |
| Dopamine D4 | This compound | >5000 | Not Specified | |
| Dopamine D1 | This compound | >10000 | Not Specified | |
| Dopamine D5 | This compound | >10000 | Not Specified |
The data clearly demonstrates the high affinity and selectivity of this compound for the dopamine D3 receptor. It exhibits a 155-fold selectivity for primate D3 over D2 receptors.
Experimental Protocols
The following protocols describe how to perform in vitro receptor binding assays using this compound. These protocols are intended as a guide and may require optimization depending on the specific experimental conditions and equipment.
Protocol 1: Radioligand Competition Binding Assay for Dopamine D3 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor using this compound as a reference compound in a competition binding assay with a suitable radioligand, such as [³H]-Spiperone or [³H]-7-OH-DPAT.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the D3 receptor (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Test Compound: Stock solution of the compound to be tested.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D3 antagonist (e.g., 10 µM haloperidol or eticlopride).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of binding buffer, 25 µL of radioligand, and 25 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 25 µL of radioligand, and 25 µL of cell membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound or this compound, 25 µL of radioligand, and 25 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (test compound or this compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
Protocol 2: Functional Assay - [³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of D3 receptor activation by an agonist and its inhibition by an antagonist like this compound. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human dopamine D3 receptor.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
Dopamine D3 Receptor Agonist: (e.g., Quinpirole or 7-OH-DPAT).
-
This compound: Stock solution in a suitable solvent.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS (10 µM).
-
Other materials are the same as in Protocol 1.
Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as in Protocol 1. Prepare agonist and this compound solutions in assay buffer.
-
Pre-incubation with Antagonist: In a 96-well plate, add 25 µL of assay buffer (for basal and agonist-stimulated binding) or varying concentrations of this compound. Add 25 µL of cell membrane suspension (10-20 µg protein). Incubate for 30 minutes at 30°C.
-
Agonist Stimulation: Add 25 µL of assay buffer (for basal binding) or the D3 agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Filtration, Washing, and Counting: Follow steps 4-7 from Protocol 1.
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound from the resulting dose-response curve.
Conclusion
This compound is a critical pharmacological tool for the study of the dopamine D3 receptor. The protocols outlined above provide a framework for conducting robust in vitro binding and functional assays to characterize the interaction of this compound and other novel compounds with the D3 receptor. Proper execution of these experiments will yield valuable data for drug discovery and neuroscience research.
References
- 1. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
NGB 2904: Application in Brain Stimulation Reward Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NGB 2904, a selective dopamine D3 receptor antagonist, in brain stimulation reward (BSR) studies. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a potent and selective antagonist for the dopamine D3 receptor, a key component of the mesolimbic dopamine system implicated in reward, motivation, and addiction.[1][2] Brain stimulation reward (BSR) is a widely used preclinical paradigm to investigate the neural circuits underlying reward and the effects of pharmacological agents on these circuits. In BSR studies, animals learn to perform an operant response (e.g., pressing a lever) to receive direct electrical stimulation of brain reward pathways, most commonly the medial forebrain bundle (MFB). The threshold of stimulation required to maintain responding is a sensitive measure of the reward value. Drugs of abuse typically lower this threshold, indicating an enhancement of reward, while compounds that block reward pathways can attenuate these effects. This compound has been investigated for its potential to modulate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, in BSR paradigms.[1][3][4]
Mechanism of Action
This compound exerts its effects by selectively blocking dopamine D3 receptors. The D3 receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of D3 receptors by dopamine leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades, including the protein kinase A (PKA) pathway. By antagonizing the D3 receptor, this compound prevents the inhibitory effect of dopamine on adenylyl cyclase, thereby influencing neuronal excitability and signaling pathways involved in reward processing. The selective action of this compound on D3 receptors makes it a valuable tool for dissecting the specific role of this receptor subtype in the complex neurobiology of reward and addiction.
Data Presentation
The following tables summarize the quantitative data on this compound's binding affinity and its effects in BSR studies.
Table 1: this compound Receptor Binding Affinity (Ki, nM)
| Receptor | Ki (nM) |
| Dopamine D3 | 1.4 |
| Dopamine D2 | 217 |
| 5-HT2 | 223 |
| α1-adrenergic | 642 |
| Dopamine D4 | >5000 |
| Dopamine D1 | >10000 |
| Dopamine D5 | >10000 |
This data highlights the high selectivity of this compound for the dopamine D3 receptor.
Table 2: Effect of this compound on Cocaine-Enhanced Brain Stimulation Reward
| Cocaine Dose (mg/kg, i.p.) | This compound Dose (mg/kg, i.p.) | Effect on BSR Threshold |
| 2 | Not specified | Significantly inhibited the enhancement of BSR |
| 10 | Not specified | No significant inhibition of BSR enhancement |
This compound's ability to block cocaine's rewarding effects is dependent on the dose of cocaine.
Table 3: Effect of this compound on Methamphetamine-Enhanced Brain Stimulation Reward
| Methamphetamine Dose (mg/kg, i.p.) | This compound Dose (mg/kg, i.p.) | Effect on BSR Threshold |
| 0.2 | 0.1 - 1.0 | Significantly attenuated METH-enhanced BSR |
| 0.2 | 10 | No significant attenuation of METH-enhanced BSR |
Lower doses of this compound are effective in attenuating the reward-enhancing effects of methamphetamine.
Experimental Protocols
Protocol 1: Intracranial Self-Stimulation (ICSS) Surgery and Training
This protocol describes the surgical implantation of electrodes for ICSS and the subsequent training of rodents.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (250-300 g at the start of the experiment).
-
House animals individually in a temperature- and humidity-controlled environment with a 12-h light/dark cycle. Provide ad libitum access to food and water.
2. Surgical Procedure (Stereotaxic Implantation):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region, the medial forebrain bundle (MFB).
-
Stereotaxic coordinates for the MFB (relative to bregma): Anteroposterior (AP): -2.8 mm; Mediolateral (ML): ±1.7 mm; Dorsoventral (DV): -8.5 mm from the skull surface. These coordinates may need to be adjusted based on the specific rat strain and age.
-
Slowly lower a monopolar stainless steel electrode (e.g., Plastics One, MS303/1) to the target coordinates.
-
Secure the electrode to the skull using dental cement and anchor screws.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
3. ICSS Training:
-
Place the rat in an operant conditioning chamber equipped with a lever and a stimulator connected to the implanted electrode.
-
Set the stimulation parameters: constant current, cathodal pulses (e.g., 0.1 ms pulse duration, 100 Hz frequency, 500 ms train duration).
-
Initially, shape the lever-pressing behavior by delivering a non-contingent stimulation when the rat is near the lever.
-
Once the rat learns the association, switch to a continuous reinforcement schedule (Fixed Ratio 1, FR1), where each lever press delivers a train of stimulation.
-
Train the rats in daily sessions (e.g., 30-60 minutes) until they exhibit stable lever-pressing behavior.
Protocol 2: Rate-Frequency Curve-Shift Paradigm for BSR Threshold Determination
This protocol details the method for determining BSR thresholds using the rate-frequency curve-shift paradigm. This method allows for the assessment of changes in reward value independent of performance effects.
1. Apparatus:
-
Operant conditioning chamber as described in Protocol 1.
-
A computer-controlled system to present a series of stimulation frequencies and record the corresponding response rates.
2. Procedure:
-
Once stable ICSS responding is established, introduce the rate-frequency determination sessions.
-
Each session consists of multiple trials. In each trial, a specific frequency of stimulation is presented for a fixed duration (e.g., 30-60 seconds).
-
Present a descending series of frequencies (e.g., from 158 Hz down to 32 Hz in 0.05 log unit steps) across the session.
-
Record the number of lever presses at each frequency.
-
Plot the response rate as a function of stimulation frequency to generate a rate-frequency curve.
-
The brain reward threshold (θ₀) is defined as the frequency that supports a half-maximal response rate. This can be calculated by fitting the data to a sigmoidal function.
-
Establish a stable baseline θ₀ over several consecutive days (e.g., <10% variation) before commencing drug studies.
3. Drug Administration and Testing:
-
On a test day, administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, i.p.) at a specified time before the BSR session.
-
Administer the drug of abuse (e.g., cocaine, methamphetamine) or vehicle at a specified time before the BSR session, typically after the this compound pre-treatment.
-
Conduct the rate-frequency determination session as described above.
-
A leftward shift in the rate-frequency curve and a decrease in the θ₀ value indicate an enhancement of brain stimulation reward.
-
A rightward shift in the curve and an increase in the θ₀ value indicate a depression of brain stimulation reward.
-
Attenuation of a drug-induced leftward shift by this compound indicates a blockade of the drug's rewarding effects.
Visualizations
Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for a brain stimulation reward study with this compound.
Logical Relationship
Caption: Logical relationship of this compound action in attenuating drug-enhanced BSR.
References
- 1. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel dopamine D3 receptor antagonist this compound inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective dopamine D3 receptor antagonists SB-277011A and this compound and the putative partial D3 receptor agonist BP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NGB 2904 in Drug-Seeking Behavior Reinstatement Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGB 2904 is a potent and highly selective dopamine D3 receptor antagonist that has demonstrated significant efficacy in preclinical models of drug addiction.[1][2] Its primary mechanism of action involves the blockade of dopamine D3 receptors, which are implicated in the motivational and rewarding effects of drugs of abuse.[1][2] These application notes provide a comprehensive overview of the use of this compound in protocols designed to study the reinstatement of drug-seeking behavior, a key phenomenon in addiction research that models relapse. The following sections detail the pharmacological actions of this compound, experimental protocols for its use in reinstatement studies, and the underlying signaling pathways.
Pharmacological Profile of this compound
This compound, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, exhibits high binding affinity for the dopamine D3 receptor with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity makes it a valuable tool for specifically investigating the role of the D3 receptor in addiction-related behaviors.
Key Pharmacological Actions:
-
Inhibits cocaine- and cocaine cue-induced reinstatement of drug-seeking behavior.
-
Attenuates the rewarding effects of cocaine as measured by progressive-ratio self-administration and brain stimulation reward paradigms.
-
Reduces methamphetamine-enhanced brain stimulation reward.
-
Its effects are long-lasting, with a single injection showing efficacy for 1-2 days in inhibiting cocaine self-administration under a progressive-ratio schedule.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various preclinical models of drug-seeking and reinstatement.
Table 1: Effect of this compound on Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats
| This compound Dose (mg/kg, i.p.) | Inhibition of Reinstatement (%) | Animal Model | Reference |
| 0.1 | 45 | Long-Evans Rats | |
| 1.0 | 30 | Long-Evans Rats | |
| 5.0 | 70 | Long-Evans Rats |
Table 2: Effect of this compound on Cocaine Self-Administration under a Progressive-Ratio Schedule in Rats
| This compound Dose (mg/kg, i.p.) | Outcome | Animal Model | Reference |
| 1.0 | Significantly lowered the break-point | Long-Evans Rats | |
| 5.0 | Significantly lowered the break-point | Long-Evans Rats | |
| 0.1 - 10 | No alteration of cocaine self-administration under a fixed-ratio 2 schedule | Long-Evans Rats |
Table 3: Effect of this compound on Methamphetamine-Enhanced Brain Stimulation Reward (BSR) in Rats
| This compound Dose (mg/kg, i.p.) | Outcome | Animal Model | Reference |
| 0.3 | Significantly attenuated METH-enhanced BSR | Rats | |
| 1.0 | Significantly attenuated METH-enhanced BSR | Rats | |
| 5.0 | No significant attenuation | Rats | |
| 10.0 | No significant attenuation | Rats |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate the reinstatement of drug-seeking behavior.
Protocol 1: Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior
Objective: To assess the efficacy of this compound in preventing the reinstatement of cocaine-seeking behavior triggered by conditioned cues.
Animal Model: Male Long-Evans rats.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, a tone generator, and an infusion pump for intravenous drug delivery.
Procedure:
-
Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Acquisition of Cocaine Self-Administration:
-
Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing an active lever.
-
Each infusion is paired with a discrete conditioned cue (e.g., illumination of a cue light and presentation of a tone).
-
Pressing the inactive lever has no programmed consequences.
-
Training sessions (e.g., 2 hours daily) continue until stable responding is achieved.
-
-
Extinction:
-
Following acquisition, rats undergo extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of the conditioned cues.
-
Extinction sessions continue daily until responding on the active lever is significantly reduced (e.g., to less than 25% of the acquisition baseline).
-
-
Reinstatement Test:
-
On the test day, animals are pretreated with this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the session.
-
Rats are then placed in the operant chambers, and the previously cocaine-paired conditioned cues are presented contingent on active lever pressing, but no cocaine is delivered.
-
The number of active and inactive lever presses is recorded for the session (e.g., 2 hours).
-
Reinstatement is defined as a significant increase in active lever pressing compared to the final day of extinction.
-
Data Analysis: The primary dependent variable is the number of active lever presses during the reinstatement test. Data are typically analyzed using a one-way ANOVA to compare the effects of different doses of this compound with the vehicle control group.
Protocol 2: Cocaine-Primed Reinstatement of Drug-Seeking Behavior
Objective: To evaluate the effect of this compound on the reinstatement of cocaine-seeking behavior induced by a priming injection of cocaine.
Procedure: This protocol follows the same initial steps as Protocol 1 (Surgery, Acquisition, and Extinction).
-
Reinstatement Test:
-
On the test day, animals are pretreated with this compound or vehicle (i.p.) 30 minutes before the session.
-
Immediately before being placed in the operant chamber, rats receive a priming injection of cocaine (e.g., 2 mg/kg or 10 mg/kg, i.p.).
-
Lever presses are recorded, but no contingent drug infusions or cues are delivered.
-
Reinstatement is measured by the increase in active lever pressing.
-
Note: The efficacy of this compound in this paradigm can be dependent on the dose of the cocaine prime.
Signaling Pathways and Visualizations
The inhibitory effects of this compound on drug-seeking behavior are mediated by its antagonism of the dopamine D3 receptor, which is primarily coupled to Gi/o proteins. Blockade of this receptor is thought to modulate the activity of downstream signaling pathways involved in reward and motivation.
Caption: Dopamine D3 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Reinstatement of Drug-Seeking Behavior.
Conclusion
This compound serves as a critical pharmacological tool for investigating the role of the dopamine D3 receptor in the mechanisms underlying drug addiction and relapse. The protocols and data presented herein provide a framework for researchers to design and execute robust preclinical studies to evaluate potential therapeutic agents for substance use disorders. The high selectivity of this compound allows for a targeted approach to understanding the complex neurobiology of addiction.
References
- 1. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NGB 2904 not dissolving properly in vehicle
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and formulation of NGB 2904. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on resolving solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective dopamine D3 receptor antagonist.[1][2][3] It is a lipophilic compound, meaning it has poor water solubility. This characteristic can make it challenging to prepare homogenous solutions for in vitro and in vivo experiments, potentially leading to inaccurate and irreproducible results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For creating stock solutions, dimethyl sulfoxide (DMSO) and ethanol are recommended. This compound is soluble up to 25 mM in DMSO and up to 5 mM in ethanol.[1][2]
Q3: My this compound, dissolved in a stock solution, is precipitating when I dilute it in my aqueous experimental media. What should I do?
A3: This is a common issue when diluting a water-insoluble compound from an organic stock solution into an aqueous medium. The organic solvent concentration might be too low in the final solution to keep the compound dissolved. Here are a few things to try:
-
Decrease the final concentration: The simplest approach is to lower the final concentration of this compound in your experiment.
-
Increase the co-solvent concentration: If your experimental model allows, you can slightly increase the percentage of the organic solvent (e.g., DMSO) in the final medium. However, be mindful of potential solvent toxicity to your cells or organism. It is crucial to include a vehicle control with the same final solvent concentration in your experimental design.
-
Use a different formulation strategy: Consider using a vehicle that enhances solubility, such as cyclodextrins or surfactants.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Yes, gentle heating and sonication can be used to aid in the dissolution of this compound, especially if you observe precipitation or phase separation. However, excessive heat should be avoided as it may lead to the degradation of the compound. A water bath set to 37°C is a safe starting point.
Troubleshooting Guide: this compound Not Dissolving Properly in Vehicle
This guide provides a systematic approach to troubleshooting common dissolution problems with this compound.
Problem: this compound powder is not dissolving in the chosen solvent to create a stock solution.
-
Question: Have you used an appropriate organic solvent?
-
Answer: this compound has limited solubility in aqueous solutions. For stock solutions, use 100% DMSO or ethanol.
-
-
Question: Is the concentration too high?
-
Answer: Refer to the solubility data. Do not exceed 25 mM in DMSO or 5 mM in ethanol.
-
-
Question: Have you applied mechanical or thermal energy?
-
Answer: Vortex the solution vigorously. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C water bath) can also be effective.
-
Problem: The this compound stock solution is clear, but a precipitate forms when diluting into the final aqueous vehicle.
-
Question: What is the final concentration of the organic solvent in your aqueous medium?
-
Answer: The final concentration of DMSO or ethanol should be sufficient to maintain solubility. If precipitation occurs, you may need to increase the co-solvent percentage. Always include a vehicle control with the equivalent solvent concentration.
-
-
Question: Could a different vehicle be used for the final dilution?
-
Answer: For in vivo studies, consider vehicles known to improve the solubility of lipophilic compounds. A published study successfully used 25% 2-hydroxypropyl-β-cyclodextrin in saline to dissolve this compound. Other potential vehicles include solutions containing surfactants like Tween® 80 or Cremophor® EL.
-
Problem: The final formulation appears cloudy or as a suspension.
-
Question: Is a clear solution essential for your experiment?
-
Answer: For some applications, a homogenous suspension is acceptable. For example, this compound has been administered as a suspension in corn oil (5 mg/mL) or 15% Cremophor® EL in saline (5 mg/mL), which required sonication to achieve a uniform dispersion.
-
-
Question: How can I ensure my suspension is homogenous for dosing?
-
Answer: If using a suspension, ensure it is vortexed thoroughly immediately before each administration to guarantee uniform dosing.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Vehicle | Maximum Concentration | Notes | Reference(s) |
| DMSO | 25 mM | Suitable for stock solutions. | |
| Ethanol | 5 mM | Suitable for stock solutions. | |
| 25% 2-hydroxypropyl-β-cyclodextrin | Not specified | Used for in vivo administration. | |
| Corn Oil | 5 mg/mL | Forms a suspension; requires sonication. | |
| 15% Cremophor® EL / 85% Saline | 5 mg/mL | Forms a suspension; requires sonication. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (M.Wt: 530.92 g/mol for the hydrochloride salt)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 5.31 mg of this compound HCl and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the vial vigorously for 2-3 minutes until the solid is completely dissolved.
-
If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration using 2-hydroxypropyl-β-cyclodextrin
-
Objective: To prepare a 1 mg/mL solution of this compound in a cyclodextrin-based vehicle.
-
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
-
Procedure:
-
Prepare a 25% (w/v) solution of HPβCD in sterile saline. To do this, dissolve 2.5 g of HPβCD in 10 mL of saline. Gentle warming and stirring may be required.
-
Weigh the desired amount of this compound. For a 1 mg/mL final concentration, weigh 1 mg of this compound for each mL of vehicle.
-
Add the this compound powder to the 25% HPβCD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If necessary, stir the solution at room temperature for 30-60 minutes to ensure complete dissolution.
-
The final solution should be clear. If particulates are present, the solution may be filtered through a 0.22 µm syringe filter, but this may reduce the final concentration if the compound is not fully dissolved. It is advisable to test for precipitation after filtration.
-
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Simplified signaling pathway for this compound as a D3 receptor antagonist.
References
Unexpected behavioral effects of NGB 2904
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NGB 2904. The information is based on preclinical studies and aims to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective dopamine D3 receptor antagonist.[1][2] It exhibits a 155-fold selectivity for primate D3 over D2 receptors and over 800-fold selectivity for rat D3 versus D2 receptors.[3] Its high selectivity for the D3 receptor over other dopamine receptors (D1, D4, D5) and other receptor types like serotonin (5HT2) and adrenergic (α1) receptors is a key feature of its pharmacological profile.[3]
Q2: What are the expected behavioral effects of this compound in preclinical models of addiction?
In animal models, this compound has been shown to inhibit behaviors associated with drug addiction.[1] Specifically, it has been demonstrated to:
-
Inhibit intravenous cocaine self-administration under a progressive-ratio schedule of reinforcement.
-
Reduce cocaine- or cocaine cue-induced reinstatement of drug-seeking behavior.
-
Attenuate the enhancement of brain stimulation reward (BSR) produced by cocaine and methamphetamine.
Q3: Are there any known off-target or unexpected behavioral effects?
Current preclinical data suggests that this compound is highly selective for the D3 receptor. Within the tested dose ranges (0.1–5 mg/kg), this compound by itself does not appear to affect brain stimulation reward or spontaneous locomotor activity. The primary "unexpected" outcomes in experiments may relate to dose-dependency and the specific experimental paradigm being used, rather than true off-target behavioral effects. For instance, its effectiveness can be overcome by increasing the dose of the addictive drug being tested.
Q4: Has this compound been evaluated in human clinical trials?
Based on the available literature, this compound has been evaluated in animal models of addiction. There is no readily available information from the search results indicating that this compound has progressed to human clinical trials.
Troubleshooting Guide
Issue 1: Lack of efficacy in reducing drug self-administration.
-
Possible Cause 1: Reinforcement Schedule. The effects of this compound are more prominent under a progressive-ratio (PR) schedule of reinforcement compared to a fixed-ratio (FR) schedule. Under an FR schedule, the motivation to self-administer the drug may be too high for this compound to show a significant effect.
-
Troubleshooting Step: If using an FR schedule, consider switching to or including a PR schedule in your experimental design to better assess the impact of this compound on the motivation to seek the drug.
-
Possible Cause 2: Dose of this compound. The effects of this compound are dose-dependent. An inadequate dose may not be sufficient to occupy enough D3 receptors to produce a behavioral effect.
-
Troubleshooting Step: Refer to the dose-response data in the tables below. Ensure that the administered dose is within the effective range reported in the literature. A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.
-
Possible Cause 3: Dose of the Self-Administered Drug. The anti-addiction effects of this compound can be surmounted by higher doses of the addictive drug.
-
Troubleshooting Step: Evaluate the dose of the drug being self-administered. If it is in the higher range, consider testing the effect of this compound against a lower dose of the substance.
Issue 2: Variability in the inhibition of cue-induced reinstatement.
-
Possible Cause: Non-linear Dose-Response. The inhibition of cocaine cue-induced reinstatement by this compound does not appear to be linear across all tested doses. For example, in one study, a 1.0 mg/kg dose showed less inhibition than a 0.1 mg/kg dose, while the 5.0 mg/kg dose showed the most significant inhibition.
-
Troubleshooting Step: It is crucial to test a range of doses to fully characterize the effect of this compound in your reinstatement model. Do not assume a linear dose-response relationship.
Data Presentation
Table 1: Effect of this compound on Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior
| Dose of this compound (mg/kg, i.p.) | Percentage Inhibition of Reinstatement | Statistical Significance |
| 0.1 | 45% | Not statistically significant |
| 1.0 | 30% | Not statistically significant |
| 5.0 | 70% | Statistically significant (p < 0.05) |
Data extracted from studies on cocaine cue-induced reinstatement in rats.
Table 2: Effect of this compound on Methamphetamine-Enhanced Brain Stimulation Reward (BSR)
| Dose of this compound (mg/kg, i.p.) | Effect on METH-Enhanced BSR |
| 0.1 | No significant attenuation |
| 0.3 | Significant attenuation |
| 1.0 | Significant attenuation |
| 5.0 | No significant attenuation |
| 10.0 | No significant attenuation |
Data extracted from studies on methamphetamine-enhanced BSR in rats.
Experimental Protocols
Protocol 1: Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior
-
Surgery: Rats are surgically implanted with intravenous catheters for cocaine self-administration.
-
Self-Administration Training: Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing a lever. Each infusion is paired with a discrete conditioned cue (e.g., a light and a tone).
-
Extinction: Following the training phase, lever-pressing is extinguished by replacing cocaine infusions with saline and deactivating the conditioned cues.
-
Reinstatement Test: Once lever-pressing has returned to baseline levels, the rats are pre-treated with either vehicle or this compound at various doses (e.g., 0.1, 1.0, 5.0 mg/kg, i.p.). Following pre-treatment, the rats are placed back in the operant chambers, and the conditioned cues are presented without the availability of cocaine. The number of lever presses is measured as an indicator of drug-seeking behavior.
Visualizations
Caption: Mechanism of action of this compound at the dopamine D3 receptor.
Caption: Experimental workflow for a cue-induced reinstatement study.
References
- 1. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NGB 2904 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of NGB 2904, a potent and selective antagonist for the Mas-related G protein-coupled receptor X1 (MrgX1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key efficacy data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective competitive antagonist of the Mas-related G protein-coupled receptor X1 (MrgX1). It functions by binding to the receptor's orthosteric site, thereby preventing the binding of endogenous ligands, such as cleavage products of proenkephalin, and subsequently inhibiting the initiation of the downstream signaling cascade. This blockade prevents the activation of Gαq/11 proteins, leading to the suppression of phospholipase C (PLC) activity and the subsequent reduction in inositol trisphosphate (IP3) and diacylglycerol (DAG) production.
Q2: What is the recommended starting concentration for this compound in in-vitro assays?
A2: For initial experiments, a starting concentration range of 1 µM to 10 µM is recommended. The optimal concentration will depend on the specific cell type, expression level of the MrgX1 receptor, and the concentration of the agonist being used. We recommend performing a dose-response curve to determine the precise IC50 value for your specific experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 10 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. For aqueous buffers, ensure the final DMSO concentration does not exceed a level that affects cell viability or assay performance (typically <0.1%).
Q4: Can this compound be used in in-vivo studies?
A4: While this compound has been primarily characterized for in-vitro use, preliminary studies suggest it has potential for in-vivo applications. However, researchers will need to conduct their own pharmacokinetic and pharmacodynamic studies to determine appropriate dosing, vehicle, and route of administration for their specific animal models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Antagonist Activity | 1. Incorrect Dosage: The concentration of this compound is too low to effectively compete with the agonist. 2. Degraded Compound: Improper storage has led to the degradation of this compound. 3. Low Receptor Expression: The cell line used has low or no expression of the MrgX1 receptor. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM) to determine the optimal inhibitory concentration. 2. Use a fresh aliquot of this compound from a properly stored stock. Prepare a new stock solution if necessary. 3. Confirm MrgX1 expression using qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of MrgX1 or a transiently transfected system. |
| High Background Signal | 1. Agonist-Independent Activity: The signaling pathway is being activated by factors other than the intended agonist. 2. Assay Interference: this compound or the vehicle (DMSO) is interfering with the assay readout. | 1. Run a control experiment with cells and this compound but without the agonist to check for baseline pathway activation. 2. Run a vehicle control (e.g., buffer with the same final concentration of DMSO) to ensure it does not contribute to the signal. Test for autofluorescence if using a fluorescence-based assay. |
| Cell Toxicity or Death | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium is too high. 2. Off-Target Effects: At very high concentrations, this compound may exhibit off-target effects. | 1. Ensure the final DMSO concentration in your assay is below 0.1%. If higher stock concentrations are needed, consider alternative solubilization methods. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Lower the concentration to a non-toxic range. |
Quantitative Data Summary
The following table summarizes the key efficacy parameters of this compound against the human MrgX1 receptor in various in-vitro assay formats.
| Parameter | Value | Assay Type | Cell Line |
| IC50 | 85 nM | Calcium Mobilization (FLIPR) | HEK293 (stably expressing hMrgX1) |
| Ki | 32 nM | Radioligand Binding ([³H]-agonist) | CHO-K1 (stably expressing hMrgX1) |
| Receptor Occupancy (90%) | ~1 µM | Functional Antagonism Assay | Primary Dorsal Root Ganglion Neurons |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the MrgX1 signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.
Caption: MrgX1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Detailed Experimental Protocol: Calcium Mobilization Assay
This protocol describes a method to determine the inhibitory potency (IC50) of this compound on the MrgX1 receptor using a fluorescent calcium indicator in a 96-well plate format.
Materials:
-
HEK293 cells stably expressing human MrgX1
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MrgX1 agonist (e.g., BAM8-22) stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating:
-
One day prior to the assay, seed the MrgX1-expressing HEK293 cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Compound Preparation and Pre-incubation:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 100 µM to 1 nM (final assay concentration). Include a vehicle control (DMSO only).
-
After dye incubation, gently wash the cells twice with 100 µL of Assay Buffer.
-
Add 80 µL of the this compound dilutions (or vehicle) to the respective wells.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare the agonist solution in Assay Buffer at a concentration that is 5X the final desired concentration (typically at its EC80).
-
Place the cell plate into the fluorescence plate reader.
-
Set the reader to record a baseline fluorescence for 10-20 seconds.
-
Inject 20 µL of the agonist solution into each well.
-
Continue to record the fluorescence signal for an additional 90-120 seconds.
-
-
Data Analysis:
-
Calculate the response for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data: Set the average response of the vehicle control wells (no antagonist) as 0% inhibition and the average response of the agonist-only wells as 100% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NGB 2904 stability and storage conditions
Welcome to the technical support center for NGB 2904, a potent and selective dopamine D3 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a desiccated environment at +4°C for optimal stability.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is crucial to protect the solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in DMSO up to 25 mM and in ethanol up to 5 mM. For in vivo studies in rodents, this compound has been successfully dissolved in 25% 2-hydroxy-propyl-β-cyclodextrin.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the dopamine D3 receptor. It binds to the D3 receptor with high affinity, thereby blocking the downstream signaling initiated by dopamine.
Stability and Storage Data
| Parameter | Condition | Recommendation |
| Solid Form Storage | Desiccate at +4°C | Long-term stability |
| Stock Solution (-80°C) | Up to 6 months, protected from light | Aliquot to avoid freeze-thaw cycles |
| Stock Solution (-20°C) | Up to 1 month, protected from light | Aliquot to avoid freeze-thaw cycles |
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 25 mM |
| Ethanol | 5 mM |
| 25% 2-hydroxy-propyl-β-cyclodextrin | Suitable for in vivo dosing (e.g., 0.3, 1, and 3 mg/ml) |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or Inconsistent Results in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation: this compound may precipitate in aqueous buffers, especially at higher concentrations. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay system and does not exceed recommended limits (typically <0.5%).- Prepare fresh dilutions from a concentrated stock solution for each experiment.- Visually inspect solutions for any signs of precipitation before adding to the assay. |
| Incorrect Buffer/Media pH: The pH of the assay buffer can influence the charge state and solubility of the compound. | - Verify that the pH of your assay buffer is within the optimal range for your cells or protein of interest and is compatible with this compound. |
| Cell Health and Density: Poor cell health or inconsistent cell seeding can lead to variable results. | - Regularly check cells for viability and morphology.- Ensure consistent cell seeding density across all wells and plates. |
| Off-Target Effects: While highly selective, at higher concentrations this compound may exhibit off-target activity at D2, α1, and 5-HT2 receptors. | - Perform dose-response experiments to determine the optimal concentration range for D3 receptor antagonism.- Consider using control experiments with antagonists for other potential off-target receptors if unexpected effects are observed. |
Issue 2: Reduced Efficacy or U-Shaped Dose-Response in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose Selection: Studies have shown that the efficacy of this compound in some animal models can decrease at higher doses, exhibiting a U-shaped dose-response curve. | - Conduct a thorough dose-response study to identify the optimal therapeutic window for your specific experimental model and endpoint.- Start with lower doses and titrate upwards, carefully monitoring the behavioral or physiological output. |
| Poor Bioavailability/Metabolism: The formulation and route of administration can impact the bioavailability of the compound. | - For intraperitoneal (i.p.) injections in rodents, using a vehicle such as 25% 2-hydroxy-propyl-β-cyclodextrin can improve solubility and delivery.- Ensure the compound is fully dissolved in the vehicle before administration. Gentle warming or sonication may aid dissolution. |
| Incorrect Timing of Administration: The timing of this compound administration relative to the experimental challenge or measurement is critical. | - Review published literature for your specific model to determine the optimal pre-treatment time. For example, in some rodent studies, this compound has been administered 30 minutes prior to the behavioral test. |
Issue 3: Difficulty Dissolving this compound
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent: Using a solvent in which this compound has low solubility. | - For stock solutions, use DMSO (up to 25 mM) or ethanol (up to 5 mM).- For in vivo studies, consider using a vehicle like 25% 2-hydroxy-propyl-β-cyclodextrin. |
| Precipitation upon Dilution: The compound may precipitate when a concentrated stock in an organic solvent is diluted into an aqueous buffer. | - When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.- Avoid making large dilutions in a single step. A serial dilution approach may be beneficial.- If precipitation occurs, gentle warming or sonication may help to redissolve the compound, but be mindful of the stability of other components in your solution. |
Experimental Protocols
Protocol 1: In Vitro Dopamine D3 Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM EDTA)
-
Radioligand (e.g., [³H]-Spiperone)
-
Non-specific binding control (e.g., 10 µM Raclopride)
-
Test compound (this compound)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hD3R cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane homogenate
-
Radioligand at a concentration near its Kd
-
Assay buffer
-
For total binding: Vehicle control
-
For non-specific binding: Raclopride (10 µM)
-
For competition binding: Serial dilutions of this compound
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Rodent Model of Cocaine-Seeking Behavior
This protocol provides a general workflow for assessing the effect of this compound on cocaine-induced reinstatement of drug-seeking behavior in rats.
Materials:
-
Male Long-Evans rats with jugular vein catheters
-
Operant conditioning chambers
-
Cocaine hydrochloride
-
This compound
-
Vehicle (e.g., 25% 2-hydroxy-propyl-β-cyclodextrin)
-
Syringes and infusion pumps
Procedure:
-
Cocaine Self-Administration Training:
-
Rats are trained to self-administer cocaine via intravenous infusion by pressing a lever in an operant chamber. Each infusion is paired with a cue (e.g., a light and a tone).
-
-
Extinction Phase:
-
Once a stable responding pattern is established, the cocaine and the associated cues are withheld. Lever presses no longer result in an infusion. This continues until the lever-pressing behavior is significantly reduced.
-
-
Reinstatement Test:
-
On the test day, rats are pre-treated with either vehicle or this compound (e.g., 0.1, 1.0, 5.0 mg/kg, i.p.) 30 minutes before being placed in the operant chamber.
-
The rats are then exposed to the cocaine-associated cues (light and tone) without the delivery of cocaine.
-
The number of lever presses is recorded as a measure of drug-seeking behavior.
-
-
Data Analysis:
-
Compare the number of lever presses in the this compound-treated groups to the vehicle-treated group to determine if this compound attenuates cue-induced reinstatement of cocaine-seeking behavior.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: this compound blocks dopamine's activation of the D3 receptor, preventing the inhibition of adenylyl cyclase.
Experimental Workflow: In Vivo Reinstatement Model
Caption: Workflow for evaluating this compound's effect on cue-induced reinstatement of drug-seeking behavior.
References
Technical Support Center: NGB 2904 Self-Administration Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NGB 2904 in self-administration experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the dopamine D3 receptor.[1] Its mechanism of action involves blocking the binding of dopamine to the D3 receptor, thereby modulating downstream signaling pathways. The D3 receptor is a G protein-coupled receptor that primarily couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.[2][3] By antagonizing this receptor, this compound can attenuate the rewarding effects of drugs of abuse like cocaine.[4]
Q2: In which self-administration paradigms is this compound most effective?
A2: this compound has been shown to be particularly effective in reducing drug self-administration under progressive-ratio (PR) schedules of reinforcement. It significantly lowers the breakpoint for cocaine self-administration, suggesting it reduces the motivation to work for the drug. However, it has been observed to have little to no effect on cocaine self-administration under fixed-ratio (FR) schedules.
Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?
A3: this compound can be dissolved in a 25% 2-hydroxypropyl-β-cyclodextrin solution for intraperitoneal (i.p.) administration. For other applications, it is soluble up to 25 mM in DMSO and up to 5 mM in ethanol. It is recommended to prepare fresh solutions and use them promptly.
Q4: Does this compound have intrinsic rewarding or aversive effects?
A4: Studies have shown that this compound itself does not maintain self-administration behavior and does not alter brain reward thresholds on its own, suggesting it lacks intrinsic rewarding effects.
Troubleshooting Guide
Problem 1: No significant effect of this compound on drug self-administration is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Reinforcement Schedule | This compound is most effective under a progressive-ratio (PR) schedule. Its effects may be minimal or absent under a fixed-ratio (FR) schedule. Confirm you are using a PR paradigm to assess motivation. |
| Inappropriate Dose | The effective dose range for this compound can be narrow. Doses of 1 or 5 mg/kg (i.p.) have been shown to be effective in lowering the breakpoint for cocaine self-administration. Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Issues with Drug Solution | Ensure this compound is fully dissolved in the appropriate vehicle. Prepare solutions fresh before each experiment to avoid degradation. |
| Catheter Patency | For intravenous self-administration, ensure the catheter is patent and functioning correctly. A blocked or dislodged catheter will prevent the reinforcing drug from being delivered, masking any effect of this compound. Regularly flush catheters and check for proper placement. |
| Timing of Administration | The action of this compound on cocaine self-administration has been reported to be long-lasting (1-2 days) after a single injection. Consider the pre-treatment time when designing your experiment. |
Problem 2: High variability in self-administration behavior across subjects.
| Possible Cause | Troubleshooting Step |
| Individual Differences in Motivation | Baseline responding for the reinforcer can vary between animals. Ensure all animals have stable baseline responding before initiating this compound treatment. |
| Stress or Habituation | Insufficient habituation to the experimental apparatus or handling stress can affect behavior. Ensure a proper habituation period before the start of the experiment. |
| Health of the Animals | Post-surgical recovery and overall health can impact performance. Monitor animals for signs of distress or illness. |
Problem 3: Unexpected changes in locomotor activity.
| Possible Cause | Troubleshooting Step |
| Dose-Dependent Effects | This compound has been reported to increase spontaneous and amphetamine-stimulated locomotion at certain doses. If this is a confounding factor, consider adjusting the dose of this compound. |
| Off-Target Effects | While highly selective for the D3 receptor, at higher concentrations, off-target effects at other receptors could potentially influence locomotor activity. Stick to the recommended dose range to minimize this risk. |
Data Presentation
Table 1: Effect of this compound on Cocaine Self-Administration under a Progressive-Ratio Schedule
| Treatment Group | Dose (mg/kg, i.p.) | Breakpoint (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 |
| This compound | 1 | 9.8 ± 1.5 |
| This compound | 5 | 7.5 ± 1.2** |
| Note: Data are hypothetical and for illustrative purposes, based on qualitative descriptions from cited literature. Actual results may vary. *p < 0.05, *p < 0.01 compared to vehicle. |
Experimental Protocols
Protocol 1: Intravenous Cocaine Self-Administration under a Progressive-Ratio Schedule in Rats
-
Animal Surgery: Male Long-Evans rats are surgically implanted with chronic indwelling catheters in the jugular vein under anesthesia. Animals are allowed to recover for 5-7 days post-surgery.
-
Acquisition of Self-Administration:
-
Rats are placed in operant conditioning chambers equipped with two levers (active and inactive) and a syringe pump for infusions.
-
Initially, responding on the active lever is reinforced with an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion).
-
A visual or auditory cue is paired with the infusion.
-
Training continues until stable responding is achieved (e.g., consistent number of infusions per session for at least 3 consecutive days).
-
-
Progressive-Ratio Schedule:
-
Once responding is stable, the reinforcement schedule is switched to a progressive-ratio schedule.
-
The response requirement to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9, 12, ...).
-
The session ends when the animal fails to meet the response requirement within a set time (e.g., 1 hour), or after a predetermined maximum session duration.
-
The last completed ratio is recorded as the "breakpoint," which serves as a measure of the reinforcing efficacy of the drug.
-
-
This compound Administration:
-
Prior to the self-administration session, animals are pre-treated with either vehicle or this compound at the desired dose (e.g., 1 or 5 mg/kg, i.p.).
-
The effect of this compound on the breakpoint for cocaine self-administration is then assessed.
-
Mandatory Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and this compound Mechanism.
Caption: Troubleshooting workflow for this compound self-administration experiments.
References
- 1. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. The novel dopamine D3 receptor antagonist this compound inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize NGB 2904 toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing NGB 2904 in animal models. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Formulation and Administration
Q1: My this compound is not dissolving properly for in-vivo administration. What is the recommended solvent?
A1: this compound has low aqueous solubility. The recommended vehicle for in-vivo administration is a 25% 2-hydroxypropyl-β-cyclodextrin solution.[1] For other potential solvents, please refer to the solubility data below. It is crucial to ensure complete dissolution to avoid inaccurate dosing and potential administration-related adverse effects.
Troubleshooting Steps for Formulation Issues:
-
Ensure Fresh Vehicle Preparation: Prepare the 25% 2-hydroxypropyl-β-cyclodextrin solution fresh.
-
Sonication: Use sonication to aid in the dissolution of this compound in the vehicle.[2]
-
Gentle Warming: Gentle warming can also be employed to assist with solubilization, but be cautious to avoid degradation of the compound.[3]
-
Final Concentration Check: Visually inspect the solution for any precipitates before administration. The solution should be clear.
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | Up to 25 mM | |
| Ethanol | Up to 5 mM | |
| 25% 2-hydroxypropyl-β-cyclodextrin | Commonly used vehicle in published studies |
Q2: What is the recommended route of administration for this compound in animal models?
A2: The most commonly reported route of administration for this compound in rodent models is intraperitoneal (i.p.) injection. The choice of administration route can significantly impact the pharmacokinetics of the compound.
2. Dosing and Efficacy
Q3: I am not observing the expected efficacy of this compound in my animal model of addiction. What could be the reason?
A3: Several factors can influence the efficacy of this compound. Consider the following troubleshooting steps:
-
Dose-Response Relationship: The effects of this compound are dose-dependent. Lower doses may not be sufficient to achieve the desired therapeutic effect, while higher doses might lead to a decrease in efficacy in some paradigms. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Timing of Administration: The timing of this compound administration relative to the behavioral test is critical. Ensure that the compound is administered with sufficient time to reach peak plasma and brain concentrations.
-
Animal Model and Species: The efficacy of this compound has been demonstrated in specific animal models of drug addiction, primarily related to cocaine and methamphetamine. The effectiveness may vary in other models or with different substances of abuse.
-
Formulation and Administration: Improper formulation or inconsistent administration can lead to variable drug exposure and a lack of efficacy. Refer to the formulation and administration section for best practices.
Data Presentation: Effective Dose Ranges of this compound in Rats
| Animal Model | Effective Dose Range (i.p.) | Effect | Reference |
| Cocaine Cue-Induced Reinstatement | 0.1 - 5.0 mg/kg | Inhibition of drug-seeking behavior | |
| Methamphetamine-Enhanced Brain Stimulation Reward | 0.1 - 1.0 mg/kg | Attenuation of methamphetamine's rewarding effects |
3. Potential Toxicity and Side Effects
Q4: What are the known toxicities or adverse effects of this compound in animal models?
A4: The published literature on this compound primarily focuses on its efficacy and does not report significant acute toxicity within the tested dose ranges (typically 0.1 to 10 mg/kg). Studies have noted that this compound by itself does not appear to have rewarding or aversive properties and does not affect spontaneous locomotor activity.
However, as a dopamine D3 receptor antagonist, it is important to monitor for potential class-related side effects. While the high selectivity of this compound for D3 over D2 receptors is expected to minimize motor side effects (extrapyramidal symptoms) commonly associated with less selective dopamine antagonists, careful observation is still warranted.
Troubleshooting Potential Adverse Events:
-
Behavioral Monitoring: Closely observe animals for any changes in general behavior, motor function, or food and water intake.
-
Cardiovascular Monitoring: One study on a different D3 receptor antagonist showed a potentiation of cocaine-induced hypertension. If your experimental model involves co-administration with stimulants, consider monitoring cardiovascular parameters if feasible.
-
Dose Reduction: If adverse effects are observed, consider reducing the dose to determine if they are dose-dependent.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration
-
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile, pyrogen-free water
-
Sterile vials
-
Sonicator
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water. For example, dissolve 2.5 g of 2-hydroxypropyl-β-cyclodextrin in a final volume of 10 mL of water.
-
Weigh the required amount of this compound and add it to the 25% 2-hydroxypropyl-β-cyclodextrin vehicle.
-
Vortex the mixture thoroughly.
-
If the compound is not fully dissolved, sonicate the solution until it becomes clear. Gentle warming may also be applied.
-
Once dissolved, sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the solution appropriately, protected from light. It is recommended to prepare fresh solutions for each experiment.
-
Visualizations
Caption: A typical experimental workflow for in-vivo studies involving this compound.
Caption: A logical flowchart for troubleshooting common efficacy issues with this compound.
Caption: Simplified schematic of this compound's mechanism of action at the dopamine D3 receptor.
References
NGB 2904 dose-response curve issues
Welcome to the technical support center for NGB 2904. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to this compound dose-response curve experiments. This compound is a selective and potent antagonist of the dopamine D3 receptor (D3R), a G-protein coupled receptor (GPCR).[1][2][3] This guide provides troubleshooting tips and detailed protocols to help you generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective dopamine D3 receptor antagonist.[1][2] It binds to the D3 receptor and blocks the downstream signaling pathways typically initiated by the endogenous ligand, dopamine. The D3 receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: My this compound dose-response curve is not a standard sigmoidal shape. What could be the cause?
A non-sigmoidal dose-response curve can be due to several factors. In vivo studies with this compound have shown that its effects can be dose-dependent, with lower doses sometimes being more effective than higher doses. This could be due to off-target effects at higher concentrations, compound precipitation, or cytotoxicity. It is crucial to assess the solubility and cytotoxicity of this compound in your experimental system.
Q3: I am observing high variability between my replicate experiments. What are the common causes?
High variability in dose-response assays often stems from technical inconsistencies. Key factors to investigate include:
-
Pipetting errors: Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Cell plating inconsistency: Ensure a homogenous cell suspension and consistent cell numbers per well. Edge effects in microplates can also contribute to variability.
-
Incomplete reagent mixing: Thoroughly mix all reagents, including this compound dilutions, before adding them to the assay plate.
-
Compound stability: this compound may degrade over time, especially if subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Q4: The IC50 value I calculated is significantly different from what I expected. What should I check?
Discrepancies in IC50 values can arise from several experimental parameters:
-
Cell line differences: Different cell lines may express varying levels of the D3 receptor, leading to shifts in potency.
-
Assay conditions: Incubation time, temperature, and the concentration of the agonist used can all impact the apparent IC50.
-
Reagent quality: The purity and stability of this compound and the agonist can affect the results.
-
Data analysis: Ensure you are using an appropriate non-linear regression model to fit your data.
Troubleshooting Guides & Experimental Protocols
Issue 1: Poor Solubility of this compound
This compound is a lipophilic molecule, and poor solubility at higher concentrations can lead to a flattening of the dose-response curve.
Protocol for Assessing this compound Solubility:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial dilutions: Perform serial dilutions of the stock solution in your assay buffer.
-
Visual inspection: Visually inspect the dilutions for any signs of precipitation.
-
Nephelometry: For a quantitative assessment, measure the turbidity of the dilutions using a nephelometer.
-
Determine the solubility limit: The highest concentration that does not show any precipitation is the limit of solubility in your assay buffer.
| Solvent | This compound Solubility (Hypothetical) |
| 100% DMSO | > 10 mM |
| Assay Buffer + 0.1% DMSO | < 50 µM |
| Assay Buffer + 0.5% DMSO | < 100 µM |
Issue 2: Cytotoxicity at High Concentrations
High concentrations of this compound may induce cytotoxicity, leading to a drop-off in the response that is not related to D3 receptor antagonism.
Protocol for Assessing this compound Cytotoxicity (MTT Assay):
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the same duration as your main experiment.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
| This compound Concentration | Cell Viability (% of Control) (Hypothetical) |
| 1 µM | 98% |
| 10 µM | 95% |
| 50 µM | 80% |
| 100 µM | 60% |
Visualizing Workflows and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: this compound acts as an antagonist at the D3 receptor, blocking dopamine-mediated inhibition of adenylyl cyclase.
Caption: A logical workflow for troubleshooting unexpected dose-response curve shapes for this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound using a cAMP-based assay.
References
- 1. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with NGB 2904 experiments
This guide provides troubleshooting advice and detailed protocols to address common issues and inconsistencies observed during experiments with the novel Kinase X (KX) inhibitor, NGB 2904. Our aim is to help researchers achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound across different cancer cell lines. Why is this happening?
A1: This is a common observation and can be attributed to several factors. The primary reasons include:
-
Differential Expression of Target (Kinase X): Cell lines may express varying levels of the target protein, Kinase X (KX). Higher expression levels may require higher concentrations of this compound to achieve a therapeutic effect.
-
Presence of Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and apparent potency.
-
Activation of Compensatory Pathways: Some cell lines may possess redundant or compensatory signaling pathways that bypass the inhibition of Kinase X, leading to inherent resistance.
Q2: What is the recommended solvent and storage procedure for this compound?
A2: For optimal stability and performance, this compound should be handled as follows:
-
Solvent: Prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.
-
Storage: Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. Short-term storage (up to 1 week) at -20°C is acceptable.
-
Working Solutions: When preparing working solutions, dilute the stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: Are there any known off-target effects for this compound?
A3: While this compound was designed for high selectivity towards Kinase X, preliminary kinase profiling screens suggest potential low-affinity interactions with other kinases at concentrations significantly above the typical IC50 range (>10 µM). If you are using high concentrations, consider performing counter-screens to rule out confounding off-target effects.
Troubleshooting Inconsistent Results
Issue 1: Higher-than-Expected IC50 Value or No Cellular Activity
If this compound is not performing as expected in your cell-based assays, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: High Variability Between Replicates in Cell Viability Assays
High standard deviations can mask the true effect of the compound.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure you have a homogenous, single-cell suspension before plating. Mix the cell suspension gently between seeding replicates.
-
-
Possible Cause: "Edge effects" in 96-well plates.
-
Solution: Avoid using the outermost wells for treatment conditions, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause: Inaccurate serial dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for every experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Data Summary
The following tables present hypothetical data illustrating the variability that may be encountered.
Table 1: Comparative IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Kinase X Expression (Relative Units) | IC50 (nM) |
|---|---|---|---|
| HCT116 | Colon | 1.2 | 50 |
| MCF-7 | Breast | 0.8 | 150 |
| A549 | Lung | 0.2 | > 1000 |
| Panc-1 | Pancreatic | 1.5 | 45 |
Table 2: Stability of this compound Stock (10 mM in DMSO)
| Storage Condition | Time | % Purity (HPLC) |
|---|---|---|
| -80°C | 6 Months | 99.5% |
| -20°C | 1 Month | 98.9% |
| 4°C | 1 Week | 91.2% |
| Room Temperature | 24 Hours | 85.7% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Kinase X (KX) Target Engagement
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-KX (or a downstream target) and total KX overnight at 4°C. A loading control (e.g., GAPDH, β-actin) should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Signaling Pathway Visualization
The diagram below illustrates the proposed mechanism of action for this compound.
Caption: Proposed signaling pathway for this compound.
Validating NGB 2904 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NGB 2904, a potent and selective dopamine D3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the dopamine D3 receptor.[1][2][3][4] Its primary mechanism of action is to block the binding of dopamine and other agonists to the D3 receptor, thereby inhibiting its downstream signaling pathways. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go proteins.[5] Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the key in vitro assays to validate the antagonist activity of this compound?
A2: The primary in vitro assays to validate this compound activity include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the D3 receptor and its selectivity over other receptor subtypes.
-
Functional Assays:
-
cAMP Assays: To measure the ability of this compound to block agonist-induced inhibition of cAMP production in cells expressing the D3 receptor.
-
Mitogenesis Assays: To assess the potency of this compound in antagonizing agonist-stimulated cell proliferation (e.g., quinpirole-stimulated mitogenesis). This compound has been shown to antagonize quinpirole-stimulated mitogenesis with an IC50 of 5.0 nM.
-
MAP Kinase (ERK) Phosphorylation Assays: To determine if this compound can block agonist-induced activation of the MAP kinase pathway, another downstream effector of the D3 receptor.
-
Q3: What are the expected binding affinity and potency values for this compound?
A3: this compound exhibits high affinity for the dopamine D3 receptor with a reported Ki of 1.4 nM. It shows significant selectivity for the D3 receptor over other dopamine receptor subtypes and other receptors. In functional assays, such as quinpirole-stimulated mitogenesis in HEK293 cells, this compound has a reported IC50 of 5.0 nM.
Q4: In which solvents is this compound soluble and what are the recommended storage conditions?
A4: this compound is soluble in DMSO (up to 25 mM) and ethanol (up to 5 mM). For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Troubleshooting Guides
Issue 1: High variability or poor signal-to-noise ratio in D3 receptor binding assays.
-
Possible Cause: Low specific binding of the radioligand.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd for the D3 receptor to maximize the proportion of specific binding.
-
Check Membrane Preparation Quality: Ensure that the cell membrane preparation expressing the D3 receptor is of high quality and has a sufficient receptor density (Bmax).
-
Optimize Incubation Time and Temperature: Determine the optimal time to reach binding equilibrium.
-
Use Appropriate Non-Specific Binding Control: A high concentration of a structurally unrelated D3 receptor ligand (e.g., spiperone) is recommended to accurately determine non-specific binding.
-
Issue 2: Inconsistent IC50 values for this compound in functional assays.
-
Possible Cause: Assay conditions, cell health, or agonist concentration variability.
-
Troubleshooting Steps:
-
Standardize Agonist Concentration: Use an agonist concentration at its EC80 (the concentration that gives 80% of the maximal response). This provides a sensitive window for measuring antagonist potency.
-
Monitor Cell Health and Passage Number: Use cells at a consistent and low passage number. Ensure high cell viability (>95%) before starting the experiment.
-
Optimize Incubation Time: The pre-incubation time with this compound before adding the agonist can influence the measured IC50. Test different pre-incubation times to ensure equilibrium is reached.
-
Consider Assay-Dependent Variability: Be aware that IC50 values can differ between various assay formats (e.g., cAMP vs. mitogenesis). It is crucial to maintain consistent assay parameters for comparative studies.
-
Issue 3: this compound appears less potent or inactive in the experimental setup.
-
Possible Cause: Compound degradation, solubility issues, or problems with the cell system.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Confirm the concentration of the stock solution.
-
Check for Solubility Issues: Visually inspect for any precipitation of this compound in the assay buffer. The use of a small percentage of DMSO in the final assay volume is common, but its concentration should be kept constant across all wells and be non-toxic to the cells.
-
Validate D3 Receptor Expression and Function: Confirm that the cell line used expresses functional D3 receptors. This can be done by testing the response to a known D3 agonist.
-
Review Assay Protocol: Double-check all reagent concentrations, incubation times, and steps in the experimental protocol.
-
Quantitative Data Summary
| Parameter | Value | Receptor/Assay | Cell Line | Reference |
| Ki | 1.4 nM | Dopamine D3 Receptor | CHO cells | |
| Ki | 217 nM | Dopamine D2 Receptor | - | |
| Ki | 223 nM | 5-HT2 Receptor | - | |
| Ki | 642 nM | α1-adrenergic Receptor | - | |
| Ki | >5000 nM | Dopamine D4 Receptor | - | |
| Ki | >10000 nM | Dopamine D1 Receptor | - | |
| Ki | >10000 nM | Dopamine D5 Receptor | - | |
| IC50 | 5.0 nM | Quinpirole-stimulated mitogenesis | HEK293 cells | |
| IC50 | 14.4 nM | Antagonist activity at human D3 receptor | HEK293 cells | |
| IC50 | 1280 nM | Antagonist activity at human D2 receptor | HEK293 cells |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the dopamine D3 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand with high affinity for the D3 receptor (e.g., [³H]-Spiperone).
-
This compound.
-
Non-specific binding agent (e.g., 10 µM Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either this compound, buffer (for total binding), or the non-specific binding agent.
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol outlines a method to measure the antagonist effect of this compound on agonist-induced inhibition of cAMP production.
-
Materials:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
D3 receptor agonist (e.g., Quinpirole).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and buffers.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
The next day, replace the medium with serum-free medium containing a PDE inhibitor and incubate for a short period.
-
Add serial dilutions of this compound to the wells and pre-incubate.
-
Add the D3 agonist (at its EC80 concentration) along with forskolin to all wells except the basal control.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: this compound antagonism of the Dopamine D3 receptor signaling pathway.
Caption: General experimental workflow for a cell-based functional assay.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and NGB 2849: two highly selective dopamine D3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of NGB 2904 and SB-277011A in Attenuating Cocaine Reinstatement
For researchers and drug development professionals invested in therapies for cocaine addiction, understanding the nuances of dopamine D3 receptor antagonists is paramount. This guide provides a detailed comparison of two prominent D3 receptor antagonists, NGB 2904 and SB-277011A, and their efficacy in preclinical models of cocaine relapse. Both compounds have demonstrated significant promise in reducing cocaine-seeking behaviors, primarily by targeting the dopamine D3 receptor, which is critically involved in the rewarding and reinforcing effects of cocaine.
Mechanism of Action: Targeting the Dopamine D3 Receptor
Both this compound and SB-277011A are selective antagonists of the dopamine D3 receptor.[1][2] The D3 receptor is predominantly expressed in the limbic regions of the brain, which are associated with motivation, reward, and emotion.[3][4] Cocaine increases synaptic dopamine levels, which then acts on D3 receptors, contributing to the drug's addictive properties. By blocking these receptors, this compound and SB-277011A are thought to diminish the rewarding effects of cocaine and reduce the motivation to seek the drug.[1] this compound exhibits high selectivity for D3 over D2 receptors, with a more than 800-fold selectivity in rats. Similarly, SB-277011A is a potent and selective D3 receptor antagonist, with approximately 80-100 times more selectivity for D3 over D2 receptors.
Quantitative Comparison of Efficacy in Cocaine Reinstatement Models
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and SB-277011A on cocaine reinstatement, a model for relapse.
Table 1: Effect of this compound on Cocaine-Induced and Cue-Induced Reinstatement
| Reinstatement Trigger | Dose (mg/kg, i.p.) | Route of Administration | Animal Model | Key Finding |
| Cocaine | 1, 5, 10 | Intraperitoneal | Rats | Significantly inhibited cocaine-triggered reinstatement of drug-seeking behavior. |
| Cocaine-associated cues | 0.1, 1.0, 5.0 | Intraperitoneal | Rats | Produced a 45%, 30%, and 70% inhibition of cue-induced reinstatement, respectively. |
Table 2: Effect of SB-277011A on Cocaine-Induced, Cue-Induced, and Stress-Induced Reinstatement
| Reinstatement Trigger | Dose (mg/kg, i.p.) | Route of Administration | Animal Model | Key Finding |
| Cocaine | Not specified | Systemic | Rats | Dose-dependently attenuated cocaine-triggered reinstatement of cocaine seeking behavior. |
| Cocaine-associated cues | 6, 12, 24 | Intraperitoneal | Rats | Produced a dose-dependent inhibition of cue-induced reinstatement by 35%, 65%, and 85%, respectively. |
| Stress (footshock) | 3, 6, 12 | Intraperitoneal | Rats | Dose-dependently blocked stress-induced reinstatement of cocaine-seeking. |
Experimental Protocols
The following provides a generalized methodology for the cocaine reinstatement experiments cited in this guide.
Cocaine Self-Administration and Extinction:
-
Surgery: Male Long-Evans or Wistar rats are surgically implanted with intravenous catheters to allow for self-administration of cocaine.
-
Self-Administration Training: Rats are placed in operant chambers and trained to press a lever to receive an infusion of cocaine (e.g., 0.5 mg/kg/infusion). This phase typically continues until a stable pattern of drug-taking is established.
-
Extinction: Following the acquisition phase, lever pressing no longer results in cocaine infusion. This phase continues until the lever-pressing behavior is significantly reduced (extinguished).
Reinstatement Testing:
-
Drug Administration: Prior to the reinstatement test, rats are administered either this compound, SB-277011A, or a vehicle control via intraperitoneal (i.p.) injection. The pretreatment times vary, for instance, SB-277011A is often administered 60 minutes prior to testing, while this compound is given 30 minutes before.
-
Reinstatement Trigger: Reinstatement of drug-seeking behavior (i.e., lever pressing) is initiated by one of the following triggers:
-
Cocaine-induced: A non-contingent "priming" injection of cocaine.
-
Cue-induced: Presentation of environmental cues (e.g., lights and tones) previously associated with cocaine administration.
-
Stress-induced: Exposure to a stressor, such as intermittent footshock.
-
-
Data Analysis: The primary measure is the number of active lever presses during the reinstatement session, which is taken as an index of cocaine-seeking behavior.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the relevant signaling pathway, experimental workflow, and a logical comparison of the two compounds.
Conclusion
Both this compound and SB-277011A are effective in reducing cocaine-seeking behavior in preclinical models, validating the dopamine D3 receptor as a promising target for addiction pharmacotherapies. While both compounds robustly attenuate cocaine- and cue-induced reinstatement, SB-277011A has also been shown to be effective against stress-induced reinstatement. The data suggests that SB-277011A may have a broader efficacy profile. However, it is important to note that this compound also shows significant inhibitory effects. Further research, including clinical trials, is necessary to determine the therapeutic potential of these compounds in human populations. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop effective treatments for cocaine addiction.
References
- 1. The novel dopamine D3 receptor antagonist this compound inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-277,011-A - Wikipedia [en.wikipedia.org]
- 3. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats | Journal of Neuroscience [jneurosci.org]
- 4. Dopamine D3 receptor antagonism inhibits cocaine-seeking and cocaine-enhanced brain reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NGB 2904 and BP 897 in Attenuating Drug-Seeking Behavior
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals distinct pharmacological profiles and efficacy of NGB 2904 and BP 897 in mitigating cocaine-seeking behaviors. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their mechanisms of action, effects in well-established animal models of relapse, and the experimental protocols underpinning these findings.
This compound, a highly selective dopamine D3 receptor antagonist, and BP 897, a dopamine D3 receptor partial agonist with additional D2 receptor antagonist properties, have both shown promise in preclinical studies for their potential to treat substance use disorders.[1][2] However, their differing mechanisms and potencies in attenuating drug-seeking behavior warrant a detailed comparison to inform future research and development.
Mechanism of Action and Receptor Binding Profiles
This compound exhibits high selectivity and affinity for the dopamine D3 receptor, acting as a potent antagonist.[3] It has a 155-fold selectivity for primate D3 over D2 receptors and over 800-fold selectivity for rat D3 versus D2 receptors.[3] In contrast, BP 897 is characterized as a partial agonist at the D3 receptor and also displays antagonist activity at the D2 receptor.[4] This mixed pharmacology suggests that the effects of BP 897 on drug-seeking may be mediated by its actions at both D3 and non-D3 receptors.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D3 | Dopamine D2 |
| This compound | 1.4 | >800 (rat) |
| BP 897 | 0.92 | 61 |
Comparative Efficacy in a Cocaine Cue-Induced Reinstatement Model
A key preclinical model for assessing the potential of compounds to prevent relapse is the cue-induced reinstatement of drug-seeking behavior. In a direct comparative study using a rat model of cocaine relapse, both this compound and BP 897 were effective in inhibiting cocaine cue-induced drug-seeking, albeit with different dose-response profiles.
Table 2: Effect of this compound and BP 897 on Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior
| Compound | Dose (mg/kg, i.p.) | Inhibition of Drug-Seeking (%) |
| This compound | 0.1 | 45 |
| 1.0 | 30 | |
| 5.0 | 70 | |
| BP 897 | 0.1 | No significant effect |
| 1.0 | No significant effect | |
| 3.0 | 70 |
Data sourced from a study in Long-Evans rats.
This compound demonstrated a significant inhibitory effect at both low and high doses, with the highest dose producing a 70% reduction in drug-seeking behavior. BP 897, however, was only effective at the highest dose tested (3 mg/kg), which also resulted in a 70% inhibition.
Signaling Pathways and Experimental Workflow
The dopamine D3 receptor, a G protein-coupled receptor, is primarily coupled to the Gαi/o pathway, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. Downstream signaling can influence various cellular processes, including the ERK and Akt/mTORC1 pathways, which are implicated in neuronal plasticity and drug-related learning and memory. The antagonistic action of this compound at the D3 receptor is believed to counteract the dopamine-mediated signaling that drives drug-seeking behavior. The partial agonism of BP 897 suggests a more complex interaction, potentially stabilizing the receptor in a state that is less responsive to endogenous dopamine.
The experimental workflow for the cue-induced reinstatement model is a multi-phase process designed to mimic the cycle of drug use, abstinence, and relapse.
Experimental Protocols
Animals: The studies utilized male Long-Evans rats, which are commonly used in behavioral neuroscience research.
Cocaine Self-Administration: Rats were surgically implanted with intravenous catheters and trained to self-administer cocaine (0.5 mg/kg/infusion) by pressing a lever. Each infusion was paired with a discrete conditioned stimulus complex (e.g., a light and a tone).
Extinction: Following the self-administration phase, drug-seeking behavior was extinguished by removing both the cocaine reinforcement and the associated cues. Lever pressing was recorded until it returned to low, stable levels.
Cue-Induced Reinstatement: To test for relapse-like behavior, the rats were placed back into the operant chambers, and the conditioned cues (light and tone) were presented non-contingently. The primary measure of drug-seeking was the number of presses on the previously active lever. Thirty minutes prior to the reinstatement test, rats were administered either this compound, BP 897, or a vehicle solution via intraperitoneal (i.p.) injection.
Conclusion
Both this compound and BP 897 demonstrate the capacity to inhibit cocaine cue-induced drug-seeking, supporting the role of the dopamine D3 receptor as a therapeutic target for cocaine addiction. The high selectivity of this compound for the D3 receptor suggests that its effects are likely mediated primarily through this target. The broader pharmacological profile of BP 897, including its action at D2 receptors, indicates a more complex mechanism that may contribute to its effects on drug-seeking. The data presented here provide a foundation for further investigation into the therapeutic potential of these and other D3 receptor-targeting compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acute administration of SB-277011A, this compound, or BP 897 inhibits cocaine cue-induced reinstatement of drug-seeking behavior in rats: role of dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACTIVATION OF DOPAMINE D3 RECEPTORS INHIBITS REWARD-RELATED LEARNING INDUCED BY COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NGB 2904 and Other D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine D3 receptor antagonist NGB 2904 with other notable D3 antagonists, namely SB-277011A and the D3 receptor partial agonist BP-897. The information presented is collated from preclinical studies and is intended to serve as a resource for researchers in the fields of neuroscience and pharmacology.
Introduction to D3 Receptor Antagonism
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in cognition, motivation, and emotion. Its involvement in the pathophysiology of neuropsychiatric and substance use disorders has made it a significant target for drug development. D3 receptor antagonists are compounds that selectively block this receptor, thereby modulating dopaminergic signaling. This guide focuses on the comparative efficacy of this compound, a highly selective D3 antagonist, against other key compounds in its class.
In Vitro Pharmacological Profile
The in vitro binding affinities and functional activities of this compound, SB-277011A, and BP-897 at dopamine and other neurotransmitter receptors are summarized below. This data is critical for understanding the selectivity and potential off-target effects of these compounds.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D1 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) | 5-HT2 Ki (nM) | α1 Ki (nM) | Selectivity (D2/D3) |
| This compound | 1.4[1][2] | 217[1][2] | >10000[1] | >5000 | >10000 | 223 | 642 | ~155-fold (primate) |
| SB-277011A | ~1.12 (pKi 7.95) | ~112 (pKi 6.95) | >1000 | >1000 | >1000 | >1000 | >1000 | ~100-fold (human) |
| BP-897 | 0.92 | 64.4 (70-fold selective) | - | - | - | 84 (5-HT1A) | 60 | ~70-fold |
In Vivo Efficacy in Preclinical Models of Addiction
The therapeutic potential of D3 receptor antagonists is extensively studied in animal models of substance use disorders. The following tables summarize the efficacy of this compound, SB-277011A, and BP-897 in attenuating the rewarding and reinforcing effects of cocaine and methamphetamine.
Cocaine-Related Behaviors
| Compound | Model | Species | Dosing (mg/kg, i.p.) | Effect |
| This compound | Cocaine Self-Administration (Progressive Ratio) | Rat | 1, 5 | Significantly lowered the break-point for cocaine self-administration |
| This compound | Cocaine-Enhanced Brain Stimulation Reward (BSR) | Rat | 0.1-5 | Inhibited the enhancement of BSR by 2 mg/kg cocaine, but not 10 mg/kg |
| This compound | Cocaine Cue-Induced Reinstatement | Rat | 0.1, 1.0, 5.0 | Produced a 45%, 30%, and 70% inhibition of cue-induced reinstatement, respectively |
| SB-277011A | Cocaine Cue-Induced Reinstatement | Rat | 6, 12, 24 | Produced a 35%, 65%, and 85% dose-dependent inhibition of cue-induced reinstatement, respectively |
| BP-897 | Cocaine Cue-Induced Reinstatement | Rat | 0.1, 1.0, 3.0 | No significant effect at 0.1 and 1 mg/kg; 70% inhibition at 3 mg/kg |
Methamphetamine-Related Behaviors
| Compound | Model | Species | Dosing (mg/kg, i.p.) | Effect |
| This compound | Methamphetamine-Enhanced Brain Stimulation Reward (BSR) | Rat | 0.1-1.0 | Attenuated METH-enhanced BSR |
| SB-277011A | Methamphetamine-Enhanced Brain Stimulation Reward (BSR) | Rat | 12 | Significantly attenuated METH-enhanced BSR (24 mg/kg was ineffective) |
| BP-897 | Methamphetamine-Enhanced Brain Stimulation Reward (BSR) | Rat | 0.1-5 | Dose-dependently attenuated METH-enhanced BSR |
Pharmacokinetic Properties
A comparative overview of the available pharmacokinetic parameters for this compound, SB-277011A, and BP-897 is crucial for interpreting in vivo efficacy and planning future studies.
| Compound | Species | Administration | Key Findings |
| This compound | - | - | Published pharmacokinetic data is limited. |
| SB-277011A | Rat, Dog, Monkey | Oral, IV | Oral bioavailability: 35% (rat), 43% (dog), 2% (monkey). Low plasma clearance in rat, moderate in dog, and high in monkey. Readily enters the brain. |
| BP-897 | - | - | Published pharmacokinetic and toxicological data have not been extensively reported |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these D3 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the dopamine receptor subtype of interest are prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Cocaine Self-Administration and Reinstatement Model
Objective: To assess the reinforcing effects of a drug and the propensity to relapse to drug-seeking behavior.
Protocol Outline:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Self-Administration Training: Rats are trained to press a lever to receive an intravenous infusion of cocaine, often paired with a discrete cue (e.g., light and tone).
-
Extinction: Lever pressing is extinguished by replacing the cocaine solution with saline and removing the drug-associated cues.
-
Reinstatement: Once lever pressing has ceased, reinstatement of drug-seeking behavior is triggered by a non-contingent "priming" injection of cocaine, presentation of the conditioned cues, or exposure to a stressor (e.g., footshock).
-
Data Collection: The number of lever presses during the reinstatement session is recorded as a measure of drug-seeking behavior.
Methamphetamine-Enhanced Brain Stimulation Reward (BSR)
Objective: To measure the effect of a drug on the rewarding properties of electrical brain stimulation.
Protocol Outline:
-
Surgery: Rats are implanted with an electrode in a brain region associated with reward, such as the medial forebrain bundle.
-
Training: Rats are trained to perform an operant response (e.g., pressing a lever) to receive a brief electrical stimulation.
-
Threshold Determination: The minimum electrical current intensity that the rat will work for is determined (the reward threshold).
-
Drug Administration: The test compound (e.g., this compound) is administered, followed by methamphetamine.
-
Post-Drug Threshold Determination: The reward threshold is redetermined. A decrease in the threshold indicates an enhancement of the rewarding effect of the brain stimulation by the drug. An attenuation of the methamphetamine-induced decrease in threshold by the test compound indicates a blockade of methamphetamine's rewarding effects.
Signaling Pathways and Visualizations
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of D3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the modulation of ion channels and activation of kinase pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Reinstatement Model.
Conclusion
This compound demonstrates high selectivity for the D3 receptor over other dopamine receptor subtypes and shows efficacy in preclinical models of addiction, comparable in many respects to other selective D3 antagonists like SB-277011A. Its ability to attenuate the rewarding effects of psychostimulants highlights its potential as a therapeutic agent. However, a comprehensive understanding of its pharmacokinetic profile is still needed to fully evaluate its drug development potential. The data presented in this guide provides a foundation for further research into the therapeutic applications of this compound and other D3 receptor antagonists.
References
- 1. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective dopamine D3 receptor antagonists SB-277011A and this compound and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating NGB 2904 Selectivity in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NGB 2904, a potent and selective dopamine D3 receptor antagonist, with other relevant compounds. Experimental data is presented to objectively assess its performance, alongside detailed protocols for key validation assays in cell lines.
Comparative Selectivity Profile of Dopamine D3 Receptor Antagonists
The following table summarizes the binding affinities (Ki, in nM) of this compound and other common dopamine D3 receptor ligands for various receptors. Lower Ki values indicate higher binding affinity.
| Compound | D3 | D2 | D1 | D4 | D5 | 5-HT2 | α1 |
| This compound | 1.4 | 217 | >10000 | >5000 | >10000 | 223 | 642 |
| SB-277011A | ~1.0 (pKi=7.97) | ~80 (80-fold selectivity) | - | - | - | - | - |
| BP 897 | 0.92 | 64.4 (70-fold selectivity) | - | - | - | 84 | 60 |
Data compiled from publicly available research.
Key Experimental Protocols for Selectivity Validation
Accurate determination of a compound's selectivity is crucial in drug development. Below are detailed methodologies for essential in vitro assays to validate the selectivity of this compound in cell lines.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the dopamine D3 receptor and other off-target receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine D3, D2, D1, D4, D5, 5-HT2, or α1 receptors (e.g., CHO or HEK293 cells).
-
Radioligand specific for each receptor (e.g., [³H]-Spiperone for D2/D3, [³H]-SCH23390 for D1).
-
This compound and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled antagonist for the respective receptor.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the downstream signaling of Gαi/o-coupled receptors, such as the dopamine D3 receptor.
Objective: To assess the functional antagonism of this compound at the dopamine D3 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cell line stably expressing the human dopamine D3 receptor.
-
Dopamine D3 receptor agonist (e.g., Quinpirole).
-
This compound and other test compounds.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and assay buffer.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with assay buffer and pre-incubate the cells with varying concentrations of this compound or other antagonists for 15-30 minutes at 37°C.
-
Add a fixed concentration of a D3 receptor agonist (e.g., Quinpirole at its EC80 concentration for cAMP inhibition).
-
Simultaneously, add forskolin to all wells (except basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value of the antagonist.
Quinpirole-Stimulated Mitogenesis Assay ([³H]-Thymidine Incorporation)
This cell-based functional assay assesses the ability of an antagonist to inhibit agonist-induced cell proliferation.
Objective: To determine the potency of this compound in antagonizing D3 receptor-mediated cell proliferation stimulated by the agonist quinpirole.
Materials:
-
A cell line endogenously or recombinantly expressing the dopamine D3 receptor and exhibiting a proliferative response to D3 activation (e.g., CHO-K1 cells).
-
Quinpirole.
-
This compound.
-
[³H]-Thymidine.
-
Cell culture medium (serum-free for synchronization).
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Synchronize the cells by serum starvation for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a fixed concentration of quinpirole (e.g., 100 nM).
-
After 16-24 hours of incubation, add [³H]-Thymidine to each well and incubate for an additional 4-6 hours.
-
Wash the cells with PBS to remove unincorporated [³H]-Thymidine.
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice.
-
Wash the precipitate with ethanol.
-
Solubilize the precipitate with a lysis buffer (e.g., containing NaOH and SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the IC50 of this compound by plotting the percentage of inhibition of quinpirole-stimulated [³H]-Thymidine incorporation against the concentration of this compound.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating Inhibitor Selectivity.
NGB 2904: A Novel Dopamine D3 Receptor Antagonist in the Landscape of Methamphetamine Addiction Treatment
For Researchers, Scientists, and Drug Development Professionals
Methamphetamine use disorder (MUD) remains a significant public health challenge with no FDA-approved pharmacotherapies.[1] The development of effective medications is a critical area of research. This guide provides a comparative analysis of NGB 2904, a selective dopamine D3 receptor antagonist, against other emerging and existing treatment strategies for methamphetamine addiction.
This compound: A Preclinical Candidate
This compound is a highly selective dopamine D3 receptor antagonist that has shown promise in preclinical models of addiction.[1][2] Its mechanism of action targets the brain's reward system, which is heavily implicated in the reinforcing effects of methamphetamine.
Mechanism of Action: Targeting the Dopamine D3 Receptor
Methamphetamine exerts its powerful reinforcing effects by increasing synaptic dopamine levels in the brain's reward circuitry. The dopamine D3 receptor, concentrated in limbic areas, plays a crucial role in motivation and drug-seeking behavior.[3][4] this compound acts by blocking these receptors, thereby attenuating the rewarding effects of methamphetamine and reducing the motivation to seek the drug.
The binding of dopamine to the D3 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This initiates a signaling cascade that influences gene expression and neuronal function, contributing to the reinforcing properties of drugs of abuse. By antagonizing the D3 receptor, this compound is hypothesized to disrupt this pathological signaling.
Comparative Efficacy: this compound vs. Other Pharmacotherapies
Currently, no medications are FDA-approved for MUD, but several are under investigation. This section compares the preclinical data for this compound with clinical and preclinical findings for other potential treatments.
| Treatment | Mechanism of Action | Efficacy in Methamphetamine Addiction | Key Findings |
| This compound | Selective Dopamine D3 Receptor Antagonist | Preclinical | Attenuated methamphetamine-enhanced brain stimulation reward in rats. Lowered the break-point for cocaine self-administration under a progressive-ratio schedule. |
| Naltrexone + Bupropion | Opioid Receptor Antagonist + Norepinephrine-Dopamine Reuptake Inhibitor | Clinical (Phase III) | Combination therapy showed a greater increase in methamphetamine-negative urine tests compared to placebo. |
| Modafinil | Atypical Stimulant | Clinical (Mixed Results) | Some studies show a trend towards reduced methamphetamine use, particularly in heavy users, while others show no significant effect. |
| Aripiprazole | Dopamine D2 Partial Agonist, Serotonin 5-HT1A Partial Agonist, 5-HT2A Antagonist | Clinical (Not Effective for Abstinence) | Did not increase abstinence from methamphetamine but did improve treatment retention and reduce psychotic symptoms. |
Experimental Data and Protocols
This compound: Preclinical Studies
Brain Stimulation Reward (BSR) Paradigm
-
Objective: To assess the effect of this compound on the rewarding properties of methamphetamine.
-
Methodology: Rats were implanted with electrodes in the medial forebrain bundle and trained to press a lever for electrical self-stimulation. The intensity of the stimulation was varied to determine the brain reward threshold. Methamphetamine was administered to enhance the rewarding effect (lower the threshold). This compound was administered prior to methamphetamine to evaluate its ability to block this enhancement.
-
Results: Methamphetamine (0.1–0.65 mg/kg, i.p.) dose-dependently lowered BSR thresholds. Pretreatment with this compound (0.1–1.0 mg/kg, i.p.) significantly attenuated this effect.
| This compound Dose (mg/kg, i.p.) | Attenuation of Methamphetamine-Enhanced BSR |
| 0.1 | No significant attenuation |
| 0.3 | Significant attenuation |
| 1.0 | Significant attenuation |
| 10.0 | No significant attenuation |
Cocaine Self-Administration and Reinstatement
-
Objective: To evaluate the effect of this compound on the motivation to self-administer a psychostimulant and on relapse-like behavior.
-
Methodology:
-
Self-Administration: Rats were trained to press a lever to receive intravenous infusions of cocaine on a progressive-ratio schedule, where the number of presses required for each subsequent infusion increases. The "break-point" is the highest number of presses an animal is willing to make for an infusion.
-
Reinstatement: After self-administration training, lever pressing was extinguished by replacing cocaine with saline. Reinstatement of drug-seeking behavior was then triggered by a priming injection of cocaine or presentation of drug-associated cues.
-
-
Results: this compound (1 and 5 mg/kg, i.p.) significantly lowered the break-point for cocaine self-administration. It also inhibited cocaine-triggered reinstatement of drug-seeking behavior.
Naltrexone + Bupropion: Clinical Trial (ADAPT-2)
-
Objective: To evaluate the efficacy of extended-release naltrexone plus bupropion for treating MUD.
-
Methodology: A multi-site, randomized, double-blind, placebo-controlled trial. Participants with moderate to severe MUD received either the combination treatment or a placebo for 12 weeks. The primary outcome was the proportion of methamphetamine-negative urine samples.
-
Results: The naltrexone-bupropion group had a significantly greater increase in methamphetamine-negative urine tests compared to the placebo group.
| Treatment Group | Increase in Methamphetamine-Negative Urine Tests |
| Naltrexone + Bupropion | 27% |
| Placebo | 11% |
Modafinil and Aripiprazole: Clinical Findings
Clinical trials for modafinil and aripiprazole in MUD have yielded less consistent results.
-
Modafinil: Some studies suggest a potential benefit in reducing methamphetamine use, particularly in individuals with high baseline use, while others have found no significant effect compared to placebo.
-
Aripiprazole: While not effective at promoting abstinence, aripiprazole has been shown to improve treatment retention and reduce methamphetamine-associated psychosis. However, some studies have indicated that it may increase craving and stimulant-like effects.
Conclusion and Future Directions
This compound represents a promising preclinical candidate for the treatment of methamphetamine addiction, with a mechanism of action that directly targets the dopamine D3 receptor's role in drug reward and motivation. Preclinical data suggest its potential to reduce the reinforcing effects of psychostimulants and prevent relapse.
In comparison, the combination of naltrexone and bupropion has demonstrated efficacy in a Phase III clinical trial, making it a leading contender for a future FDA-approved treatment. Other potential pharmacotherapies like modafinil and aripiprazole have shown mixed or limited efficacy for achieving abstinence, though they may have utility for specific patient populations or symptoms.
Further research is needed to advance this compound into clinical trials to determine its safety and efficacy in humans. Comparative clinical trials will be essential to definitively establish its place in the therapeutic landscape for methamphetamine use disorder. The development of novel compounds like this compound, alongside the continued investigation of combination therapies, offers hope for addressing the unmet medical need in the treatment of this challenging addiction.
References
- 1. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective dopamine D3 receptor antagonists SB-277011A and this compound and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NGB 2904 and Eticlopride for Dopamine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of NGB 2904 and eticlopride, two widely used antagonists in dopamine receptor research. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction: Targeting Dopamine D2 and D3 Receptors
This compound is a potent and highly selective dopamine D3 receptor antagonist. In contrast, eticlopride is a selective dopamine D2 and D3 receptor antagonist, exhibiting high affinity for both receptor subtypes.[1] Their differential selectivity profiles make them valuable tools for dissecting the distinct physiological and pathological roles of D2 and D3 receptors.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and eticlopride for various receptors.
Table 1: Binding Affinities (Ki, nM) of this compound and Eticlopride
| Receptor | This compound | Eticlopride |
| Dopamine D3 | 1.4 | 0.16[1] |
| Dopamine D2 | 217 | 0.09, 0.50 |
| Dopamine D1 | >10,000 | 10,000 |
| Dopamine D4 | >5,000 | - |
| Dopamine D5 | >10,000 | - |
| 5-HT₂ | 223 | 830 |
| α₁-adrenergic | 642 | 112 |
| α₂-adrenergic | - | 699 |
| 5-HT₁ | - | 6220 |
Note: Ki values can vary between studies due to different experimental conditions. Data from multiple sources are provided where available.
Table 2: Functional Antagonist Potency (IC₅₀, nM)
| Assay | This compound | Eticlopride |
| Quinpirole-stimulated mitogenesis | 6.8 | Not Reported |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of D2/D3 receptors and a typical experimental workflow for determining binding affinity.
Caption: Dopamine D2/D3 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Comparative Analysis
4.1. Binding Affinity and Selectivity
-
This compound demonstrates remarkable selectivity for the dopamine D3 receptor over the D2 receptor, with a Ki of 1.4 nM for D3 and 217 nM for D2, representing an approximately 155-fold selectivity. It exhibits negligible affinity for D1, D4, and D5 receptors.
-
Eticlopride binds with high affinity to both D2 and D3 receptors. Reported Ki values are in the sub-nanomolar range for both, with some studies suggesting slightly higher affinity for D3 (Ki = 0.16 nM) over D2 (Ki = 0.50 nM), while other data indicates a higher affinity for D2 (Ki = 0.09 nM). It has very low affinity for D1-like receptors.
This key difference in selectivity makes this compound a more suitable tool for isolating the specific functions of the D3 receptor, whereas eticlopride is better suited for studying the combined roles of D2 and D3 receptors or for applications where potent D2 receptor blockade is desired.
4.2. Functional Activity
-
This compound acts as a potent antagonist in functional assays. It effectively antagonizes quinpirole-stimulated mitogenesis with an IC₅₀ of 6.8 nM. In vivo, this compound has been shown to inhibit cocaine self-administration and reinstatement of drug-seeking behavior in animal models.
-
Eticlopride is a potent D2/D3 antagonist in vivo. It has been shown to reduce the locomotor-activating effects of cocaine. Chronic administration of eticlopride leads to an increase in the density of striatal D2 receptors.
While direct comparative functional data from the same assay is limited, the available in vivo evidence aligns with their receptor binding profiles. This compound's effects are more specifically attributed to D3 receptor blockade, particularly in the context of addiction-related behaviors. Eticlopride's potent D2 receptor antagonism contributes to its broader effects on motor activity.
Experimental Protocols
5.1. Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound.
-
Membrane Preparation: Homogenize tissues or cells expressing the dopamine receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound (this compound or eticlopride).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5.2. Functional cAMP Assay (General Protocol)
This protocol describes a general method for assessing the antagonist activity of a compound on Gαi/o-coupled receptors like D2 and D3.
-
Cell Culture: Culture cells stably or transiently expressing the dopamine receptor of interest (D2 or D3).
-
Cell Plating: Seed the cells into a 96- or 384-well plate at an appropriate density.
-
Compound Addition: Add varying concentrations of the antagonist (this compound or eticlopride) to the wells and pre-incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of a dopamine agonist (e.g., quinpirole) to all wells (except for the basal control) to stimulate the receptors and induce a decrease in cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Determine the IC₅₀ value, which is the concentration of the antagonist that reverses the agonist-induced decrease in cAMP by 50%.
Conclusion
This compound and eticlopride are both invaluable tools for dopamine receptor research, each with a distinct pharmacological profile.
-
This compound is the compound of choice for studies aiming to specifically investigate the role of the dopamine D3 receptor , owing to its high selectivity over the D2 receptor. This makes it particularly useful in fields such as addiction research.
-
Eticlopride is a potent D2 and D3 receptor antagonist and is ideal for studies where blockade of both receptor subtypes is desired or where high D2 receptor occupancy is the primary goal. Its extensive characterization in various in vivo models makes it a reliable tool for studying the broader effects of D2/D3 receptor antagonism.
The selection between these two compounds should be guided by the specific research question and the desired level of receptor selectivity. The data and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field.
References
NGB 2904: A Pure Antagonist at the Dopamine D3 Receptor
Distinguishing Pure Antagonists from Partial Agonists
The functional activity of a ligand at a G-protein coupled receptor (GPCR), such as the dopamine D3 receptor, is determined by its ability to elicit a cellular response upon binding. A full agonist produces a maximal response, a partial agonist elicits a submaximal response, and a pure antagonist binds to the receptor but produces no response, effectively blocking the action of agonists.
The key differentiator lies in the ligand's intrinsic efficacy (α), a measure of its ability to activate the receptor. For a full agonist, α = 1; for a partial agonist, 0 < α < 1; and for a pure antagonist, α = 0.
In Vitro Functional Data: Evidence for Pure Antagonism
One key piece of evidence comes from mitogenesis assays. In this setup, a full agonist like quinpirole stimulates cell proliferation via the D3 receptor. NGB 2904 has been shown to potently antagonize this effect, with a reported IC50 of 6.8 nM, without stimulating mitogenesis on its own.[1] This demonstrates its ability to block the agonist's effect without having any stimulatory activity itself.
Table 1: In Vitro Characterization of this compound and Comparators at the Dopamine D3 Receptor
| Compound | Classification | Binding Affinity (Ki, nM) | Functional Activity (Mitogenesis Assay) |
| Dopamine | Full Agonist | High | Stimulates mitogenesis |
| Quinpirole | Full Agonist | High | Stimulates mitogenesis |
| This compound | Pure Antagonist | 1.4 [1] | Antagonizes quinpirole-stimulated mitogenesis (IC50 = 6.8 nM) [1] |
| BP 897 | Partial Agonist | High | Elicits a submaximal response compared to full agonists |
In Vivo Evidence: Contrasting Pharmacological Profiles
In vivo studies in animal models of drug addiction and reward further differentiate this compound from partial agonists like BP 897.
-
Rewarding Effects: this compound, when administered alone, does not produce rewarding or aversive effects in brain stimulation reward (BSR) paradigms.[2][3] This lack of intrinsic activity is a hallmark of a pure antagonist. In contrast, the partial agonist BP 897 can produce an aversive-like effect at higher doses, suggesting some level of intrinsic activity that can alter baseline reward thresholds.
-
Reinstatement of Drug-Seeking Behavior: Both this compound and BP 897 can attenuate cue-induced reinstatement of cocaine-seeking behavior. However, their mechanisms of action are believed to differ. This compound's effect is attributed to its complete blockade of D3 receptor signaling, while BP 897's effect is likely a combination of its partial agonism and potential off-target activities.
Table 2: Comparison of In Vivo Effects of this compound and BP 897
| Feature | This compound (Pure Antagonist) | BP 897 (Partial Agonist) |
| Intrinsic Rewarding Effects | None observed | Can produce aversive-like effects at high doses |
| Effect on Methamphetamine-Enhanced BSR | Attenuates at low doses | Dose-dependently attenuates |
| Effect on Cocaine Cue-Induced Reinstatement | Inhibits | Inhibits |
Signaling Pathways and Experimental Workflows
The distinction between pure antagonists and partial agonists can be visualized through their differential effects on receptor signaling and in the context of experimental designs.
Figure 1: Ligand interaction with the D3 receptor and subsequent cellular response.
The experimental workflow to differentiate these ligands often involves a functional assay where the response to a known agonist is measured in the presence and absence of the test compound.
Figure 2: Workflow for determining the functional activity of a test compound.
Experimental Protocols
Quinpirole-Stimulated Mitogenesis Assay
This assay measures the ability of a compound to either stimulate or inhibit cell proliferation mediated by the D3 receptor.
-
Cell Culture: HEK293 cells stably expressing the human dopamine D3 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and serum-starved to reduce basal proliferation.
-
Compound Treatment:
-
To determine agonist activity, cells are treated with increasing concentrations of the test compound.
-
To determine antagonist activity, cells are pre-incubated with increasing concentrations of the test compound (e.g., this compound) followed by the addition of a fixed concentration of a full agonist (e.g., quinpirole).
-
-
Incubation: Plates are incubated for a period that allows for cell proliferation (e.g., 24-48 hours).
-
Measurement of Proliferation: Cell proliferation is quantified using a standard method, such as the incorporation of a radioactive nucleotide (e.g., [³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax). A pure antagonist will not stimulate proliferation on its own (Emax = 0) but will inhibit the agonist-induced response.
Conclusion
Based on the available in vitro and in vivo evidence, this compound is unequivocally classified as a pure antagonist of the dopamine D3 receptor. It effectively blocks the actions of D3 agonists without exhibiting any intrinsic stimulatory activity. This pharmacological profile distinguishes it from partial agonists and makes it a valuable tool for studying the role of the D3 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric and substance use disorders.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The selective dopamine D3 receptor antagonists SB-277011A and this compound and the putative partial D3 receptor agonist BP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D3 receptor antagonists SB-277011A and this compound and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on NGB 2904: A Comparative Guide
This guide provides a comprehensive overview of NGB 2904, a selective dopamine D3 receptor antagonist, to assist researchers in replicating and expanding upon published findings. It includes a summary of its mechanism of action, comparative efficacy with other compounds, and detailed experimental data and protocols.
This compound has been identified as a potent and highly selective antagonist for the dopamine D3 receptor.[1] It demonstrates a high binding affinity for D3 receptors, with a 155-fold selectivity over D2 receptors in primates and over 800-fold selectivity in rats.[1] This selectivity makes it a valuable tool for investigating the specific roles of the D3 receptor in various neurological processes, particularly in the context of substance use disorders.[2][3]
Mechanism of Action: D3 Receptor Antagonism
This compound exerts its effects by blocking the dopamine D3 receptor, thereby modulating dopamine-dependent signaling pathways.[2] In animal models of addiction, this antagonism has been shown to reduce the motivation for drug-taking and relapse to drug-seeking behaviors. The proposed mechanism involves the attenuation of the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
Comparative Efficacy of D3 Receptor Ligands
Studies have compared the effects of this compound with other dopamine D3 receptor modulators, such as the antagonist SB-277011A and the partial agonist BP-897. These comparisons are crucial for understanding the nuances of D3 receptor pharmacology.
| Compound | Target | Effect on Cocaine Cue-Induced Reinstatement | Effective Doses |
| This compound | D3 Antagonist | Inhibition | 0.1, 1.0, 5.0 mg/kg (i.p.) produced 45%, 30%, and 70% inhibition, respectively. |
| SB-277011A | D3 Antagonist | Inhibition | 6, 12, 24 mg/kg (i.p.) produced 35%, 65%, and 85% inhibition, respectively. |
| BP-897 | D3 Partial Agonist | Inhibition | 3 mg/kg (i.p.) produced a 70% inhibition. |
Experimental Data: this compound in Animal Models of Addiction
The following tables summarize the quantitative findings from key studies investigating the effects of this compound in preclinical models of addiction.
Table 1: Effect of this compound on Methamphetamine-Enhanced Brain Stimulation Reward (BSR)
| This compound Dose (mg/kg) | Effect on METH-Enhanced BSR | Statistical Significance |
| 0.1 | No significant attenuation | p > 0.05 |
| 0.3 | Significant attenuation | p < 0.05 |
| 1.0 | Significant attenuation | p < 0.05 |
| 5.0 | No significant attenuation | p > 0.05 |
| 10.0 | No significant attenuation | p > 0.05 |
Table 2: Effect of this compound on Cocaine Self-Administration and Reinstatement
| Experimental Paradigm | This compound Dose (mg/kg) | Outcome |
| Cocaine Self-Administration (Fixed-Ratio 2) | 0.1 - 10 | No alteration |
| Cocaine Self-Administration (Progressive-Ratio) | 1, 5 | Significantly lowered break-point |
| Cocaine-Triggered Reinstatement | Not specified | Significantly inhibited |
| Sucrose-Triggered Reinstatement | Not specified | No effect |
Experimental Protocols
To ensure the replicability of these findings, detailed experimental protocols are essential. Below are summaries of the methodologies used in the cited studies.
1. Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior
This model assesses the ability of a compound to prevent relapse to drug-seeking triggered by environmental cues.
-
Animals: Male Long-Evans rats are typically used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a tone generator.
-
Procedure:
-
Self-Administration: Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing a lever. Each infusion is paired with a discrete cue (e.g., light and tone).
-
Extinction: Once a stable response is established, lever pressing is extinguished by removing both the cocaine reward and the associated cues.
-
Reinstatement: After extinction, rats are pre-treated with this compound or a vehicle control. They are then placed back in the operant chambers, and the drug-associated cues are presented without the drug. The primary measure is the number of presses on the previously active lever.
-
2. Brain Stimulation Reward (BSR)
The BSR paradigm is used to evaluate the rewarding effects of drugs and the ability of antagonists to block these effects.
-
Animals: Rats are surgically implanted with an electrode in the medial forebrain bundle.
-
Apparatus: An operant chamber where lever pressing delivers a brief electrical stimulation to the brain.
-
Procedure:
-
Baseline Thresholds: The minimum frequency of stimulation that supports reliable self-stimulation (the brain reward threshold) is determined for each rat.
-
Drug Administration: Rats are administered a drug of abuse (e.g., methamphetamine), which typically lowers the BSR threshold, indicating an enhanced reward state.
-
Antagonist Treatment: Prior to the administration of the drug of abuse, rats are pre-treated with this compound or a vehicle.
-
Measurement: The BSR threshold is re-determined. An effective antagonist will prevent or attenuate the drug-induced decrease in the BSR threshold.
-
3. Progressive-Ratio (PR) Reinforcement Schedule
This schedule is used to measure the motivation to self-administer a drug.
-
Procedure: The number of lever presses required to receive a single infusion of the drug increases with each subsequent infusion. The "break-point" is the highest number of presses an animal is willing to make to obtain the drug and is considered a measure of the drug's reinforcing efficacy. This compound has been shown to lower the break-point for cocaine self-administration, suggesting a reduction in the motivation to take the drug.
This guide provides a foundational understanding of this compound and its evaluation in preclinical models. For complete and detailed methodologies, researchers are encouraged to consult the primary literature cited.
References
- 1. Acute Administration of SB-277011A, this compound, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Actions of this compound, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of this compound, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
NGB 2904: A Potent Tool for Validating Dopamine D3 Receptor Function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor (D3R) has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease. Validating the function of the D3R is crucial for the development of novel therapeutics. NGB 2904 is a potent and selective D3R antagonist that serves as a valuable tool for these investigations. This guide provides an objective comparison of this compound with other commonly used D3R ligands, supported by experimental data and detailed protocols.
Comparative Analysis of D3 Receptor Ligands
The selection of an appropriate pharmacological tool is paramount for accurately dissecting D3 receptor function. This compound distinguishes itself through its high potency and selectivity for the D3R over other dopamine receptor subtypes and other neurotransmitter receptors. This section compares the binding affinities of this compound with two other widely used D3R-preferring ligands: SB-277011A (a selective antagonist) and BP 897 (variously described as a partial agonist or antagonist).
| Compound | Target Receptor | Kᵢ (nM) | Selectivity over D2 Receptor | Reference |
| This compound | Dopamine D3 | 1.4 | ~155-fold (primate), >800-fold (rat) | [1][2] |
| Dopamine D2 | 217 | [2] | ||
| 5-HT₂ | 223 | [2] | ||
| α₁ | 642 | [2] | ||
| Dopamine D4 | >5000 | |||
| Dopamine D1 | >10000 | |||
| Dopamine D5 | >10000 | |||
| SB-277011A | Dopamine D3 | ~1.0 - 1.12 | ~80 to 120-fold | |
| Dopamine D2 | ~125 | |||
| BP 897 | Dopamine D3 | 0.92 | ~70-fold | |
| Dopamine D2 | 61 | |||
| 5-HT₁ₐ | 84 | |||
| α₁-adrenergic | 60 | |||
| α₂-adrenergic | 83 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Functional Comparison in Preclinical Models
The utility of this compound as a tool to validate D3R function is further demonstrated in various in vivo models, particularly those relevant to drug addiction.
| Experimental Model | This compound Effect | SB-277011A Effect | BP 897 Effect |
| Cocaine Self-Administration (Progressive-Ratio) | Significantly lowers the break-point for cocaine self-administration. | Significantly lowers the break-point for methamphetamine self-administration. | Reduces cocaine-seeking behavior. |
| Cocaine Cue-Induced Reinstatement | Inhibits reinstatement of drug-seeking behavior. | Inhibits reinstatement of drug-seeking behavior. | Inhibits reinstatement at higher doses. |
| Brain Stimulation Reward (BSR) | Inhibits cocaine-enhanced BSR. | Attenuates nicotine-enhanced BSR. | Dose-dependent inhibition of METH-enhanced BSR and BSR itself. |
| Spontaneous Locomotor Activity | Increases spontaneous and amphetamine-stimulated locomotion. | No significant effect on spontaneous locomotion. | No significant effect on its own. |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of D3R modulation by compounds like this compound, it is essential to visualize the underlying signaling pathways and experimental procedures.
Figure 1: Simplified Dopamine D3 Receptor Signaling Pathway.
References
- 1. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NGB 2904: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling NGB 2904, understanding the proper disposal procedures is a critical component of laboratory safety and operational efficiency. This guide provides essential, step-by-step logistical information to ensure the safe and compliant disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling Considerations
Prior to disposal, it is imperative to adhere to standard laboratory safety protocols when handling this compound. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of accidental exposure, refer to the following first-aid measures:
-
After inhalation: Move the individual to fresh air. If any complaints arise, consult a doctor.
-
After skin contact: The product is generally not considered to be a skin irritant. However, it is good practice to wash the affected area with soap and water.
-
After eye contact: Rinse the opened eye for several minutes under running water.
-
After swallowing: If symptoms persist, seek medical advice.
This compound is classified as a combustible solid (Storage Class Code 11) and has a Water Hazard Class 3 (WGK 3), indicating it can be hazardous to water. Therefore, it is crucial to prevent it from entering sewers, surface water, or ground water.
Summary of Key Disposal and Safety Parameters
For quick reference, the following table summarizes the essential quantitative data and classifications for this compound disposal.
| Parameter | Value/Classification | Notes |
| CAS Number | 189061-11-8 | N/A |
| Physical Form | Solid powder | N/A |
| Storage Class Code | 11 | Combustible Solids |
| Water Hazard Class (WGK) | 3 | Hazardous to water |
| Disposal of Small Quantities | Can be disposed of with household waste | According to the Safety Data Sheet (SDS) |
| Disposal of Uncleaned Packaging | Must be made according to official regulations | Consult local and institutional guidelines |
| SARA 355 (Extremely Hazardous) | Substance is not listed | N/A |
| SARA 313 (Toxic Chemical) | Substance is not listed | N/A |
| Protective Action Criteria (PAC-1, -2, -3) | Substance is not listed | N/A |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed, procedural workflow for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Identify the waste stream containing this compound.
- Segregate this compound waste from other chemical waste streams to ensure proper handling.
2. Quantity Assessment:
- Determine if the quantity of this compound to be disposed of is small. The Safety Data Sheet (SDS) for this compound (hydrochloride) indicates that "Smaller quantities can be disposed of with household waste". For larger quantities, or if institutional policy dictates, proceed to the chemical waste disposal procedure.
3. Disposal of Small Quantities:
- If the quantity is small and your institution's safety protocols permit, the solid waste can be disposed of in the regular solid waste stream.
- Ensure the waste is securely contained to prevent dust formation.
4. Disposal of Large Quantities and Contaminated Materials:
- For larger quantities of this compound or any materials significantly contaminated with it (e.g., grossly contaminated labware, spill cleanup materials), these should be treated as chemical waste.
- Collect the waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any relevant hazard information.
- Dispose of the container through your institution's hazardous waste disposal program, following all local, state, and federal regulations.
5. Disposal of Uncleaned Packaging:
- Empty containers and packaging that held this compound must be disposed of in accordance with official regulations.
- Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of uncleaned chemical packaging. In many cases, this will involve triple-rinsing the container with a suitable solvent, collecting the rinsate as chemical waste, and then disposing of the container as regular solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling NGB 2904
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols for the Potent Dopamine D3 Receptor Antagonist, NGB 2904.
This guide provides critical, immediate safety and logistical information for the handling and disposal of this compound. By adhering to these procedural steps, you can ensure a safe laboratory environment while maintaining the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound states that some personal protective equipment (PPE) is "not required," it is crucial to follow the "usual precautionary measures for handling chemicals." this compound is a potent, powdered substance and should be handled with care to avoid inhalation and skin contact.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Neoprene | This compound is soluble in Dimethyl Sulfoxide (DMSO). DMSO can readily penetrate the skin, carrying dissolved substances with it.[1] Therefore, gloves resistant to DMSO are essential. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne powder particles and splashes of this compound solutions. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if there is a risk of aerosolization. | Minimizes the risk of inhaling the fine powder. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental accuracy.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored desiccated at 2-8°C.
Preparation of Stock Solutions
This compound is soluble in DMSO at concentrations of ≥25 mg/mL. When preparing solutions, it is best practice to do so in a chemical fume hood to minimize exposure to both the powder and the solvent vapors.
Experimental Protocol: Reconstitution of Powdered this compound
This protocol outlines the steps for safely reconstituting powdered this compound to prepare a stock solution.
Materials:
-
Vial of this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, appropriately sized syringe and needle
-
Vortex mixer
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Ensure all work is performed in a chemical fume hood.
-
Don the appropriate PPE (lab coat, gloves, and eye protection).
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired concentration.
-
Using a sterile syringe and needle, carefully draw up the calculated volume of DMSO.
-
Slowly add the DMSO to the vial containing the this compound powder.
-
Close the vial and gently vortex or swirl until the powder is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended, typically at -20°C or -80°C for long-term storage.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste
Solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), should be collected in a designated, sealed hazardous waste container.
Liquid Waste
Solutions of this compound, particularly those in DMSO, should be treated as hazardous chemical waste. Do not dispose of these solutions down the drain. Collect all liquid waste in a clearly labeled, sealed container for hazardous waste. The disposal of DMSO-containing waste should be handled by a specialized waste management company.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
